Product packaging for Methyl 3,6-dibromopyrazine-2-carboxylate(Cat. No.:CAS No. 13301-04-7)

Methyl 3,6-dibromopyrazine-2-carboxylate

Cat. No.: B576689
CAS No.: 13301-04-7
M. Wt: 295.918
InChI Key: OHKYQPNNVGHVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3,6-dibromopyrazine-2-carboxylate is a high-value synthetic intermediate prized for its utility in constructing complex heterocyclic systems, particularly in advanced materials science and medicinal chemistry. Its molecular structure, featuring two bromine atoms and an ester group on a pyrazine core, allows for sequential and selective cross-coupling reactions, facilitating the rapid development of target molecules. In the field of organic electronics, this compound serves as a fundamental starting material for the synthesis of novel, low-cost polymer donors. Researchers have utilized it to create carboxylate-substituted pyrazine building blocks for high-performance, wide bandgap polymers used in organic solar cells (OSCs), enabling power conversion efficiencies exceeding 15% . The electron-withdrawing nature of the ester and the C=N bonds in the pyrazine ring contribute to deepening the HOMO level of resulting polymers, a critical factor for achieving high open-circuit voltage in OSC devices . Furthermore, this compound is a key precursor in pharmaceutical research for the development of bioactive molecules. It is employed in synthetic routes to generate pyrazine-based chemical libraries screened for antiviral activity . Through subsequent functionalization, it provides access to trisubstituted pyrazine compounds that have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses, such as Zika, Dengue, and West Nile virus, demonstrating significant antiviral activity in cellular and animal models . Its stability and reactivity make it an indispensable tool for researchers exploring new chemical space in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2N2O2 B576689 Methyl 3,6-dibromopyrazine-2-carboxylate CAS No. 13301-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dibromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYQPNNVGHVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670382
Record name Methyl 3,6-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-04-7
Record name Methyl 3,6-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,6-dibromopyrazine-2-carboxylate (CAS 13301-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Methyl 3,6-dibromopyrazine-2-carboxylate, a key building block in medicinal chemistry and materials science.

Core Properties

This compound is a halogenated heterocyclic compound with the chemical formula C₆H₄Br₂N₂O₂.[1] Its structure, featuring a pyrazine ring substituted with two bromine atoms and a methyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atoms serve as reactive sites for cross-coupling reactions, while the ester group can be readily modified, offering multiple avenues for derivatization.

Physicochemical and Spectroscopic Data
PropertyValueSource(s)
CAS Number 13301-04-7[1]
Molecular Formula C₆H₄Br₂N₂O₂[1]
Molecular Weight 295.92 g/mol [1]
Melting Point 66-68 °C[1]
Boiling Point (Predicted) 304.6 ± 37.0 °C[1]
Density (Predicted) 2.024 g/cm³[1]
InChI InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
SMILES COC(=O)c1c(Br)ncc(Br)n1

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound 3,6-Dibromopyrazine-2-carboxylic Acid 3,6-Dibromopyrazine-2-carboxylic Acid Reaction Mixture Reaction Mixture 3,6-Dibromopyrazine-2-carboxylic Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Mixture This compound This compound Reaction Mixture->this compound Fischer Esterification

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fischer Esterification of 3,6-dibromopyrazine-2-carboxylic acid

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific substrate.[2][3][4][5][6]

Materials:

  • 3,6-dibromopyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyrazine-2-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The two bromine atoms on the pyrazine ring of this compound are key to its utility as a synthetic intermediate. These positions are susceptible to nucleophilic aromatic substitution and are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents, making it a valuable building block for creating diverse chemical libraries for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide.[7][8][9][10][11]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Role as a Precursor for mTOR Inhibitors

The pyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Several pyrazine-based molecules have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and metabolism.[12][13][14][15][16] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[14][17][18]

This compound serves as a versatile starting material for the synthesis of potential mTOR inhibitors. Through sequential or one-pot cross-coupling reactions, the bromine atoms can be replaced with various aryl or heteroaryl groups, allowing for the exploration of the chemical space around the pyrazine core to optimize binding to the ATP-binding site of the mTOR kinase.

mTOR Signaling Pathway

The mTOR kinase is a central node in a complex signaling network that responds to various upstream signals such as growth factors, nutrients, and cellular energy levels.[17][18][19][20][21] It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and regulate different cellular processes.[17][18]

mTOR_Pathway Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 via Rag GTPases Cellular Energy (ATP/AMP) Cellular Energy (ATP/AMP) AMPK AMPK Cellular Energy (ATP/AMP)->AMPK PI3K PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Rheb Rheb TSC1/TSC2->Rheb GTPase activating protein Rheb->mTORC1 AMPK->TSC1/TSC2 mTORC2->Akt Lipid Synthesis Lipid Synthesis Autophagy Inhibition Autophagy Inhibition Receptor Tyrosine Kinases Receptor Tyrosine Kinases Receptor Tyrosine Kinases->PI3K mTORC1->Lipid Synthesis mTORC1->Autophagy Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

Caption: A simplified overview of the mTOR signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and development. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) from your supplier.

References

Synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms on the pyrazine ring offers versatile handles for further functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This guide outlines the most common and efficient methods for its preparation.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Pathway 1: Two-Step Synthesis from Methyl 3-aminopyrazine-2-carboxylate

This is the most common and well-documented route, starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate. The pathway involves an initial bromination followed by a Sandmeyer reaction.

Logical Flow of Pathway 1

Synthesis_Pathway_1 start Methyl 3-aminopyrazine-2-carboxylate intermediate Methyl 3-amino-6-bromopyrazine-2-carboxylate start->intermediate Bromination (NBS) product This compound intermediate->product Sandmeyer Reaction (NaNO2, CuBr2, HBr)

Caption: Two-step synthesis of the target compound via bromination and Sandmeyer reaction.

The first step involves the selective bromination of Methyl 3-aminopyrazine-2-carboxylate at the 6-position using N-bromosuccinimide (NBS).

Experimental Workflow for Bromination

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Methyl 3-aminopyrazine-2-carboxylate in Acetonitrile B Add N-Bromosuccinimide A->B C Stir at room temperature for 16 hours B->C D Filter the precipitate C->D E Wash with Acetonitrile D->E F Dry to obtain product E->F

Caption: Experimental workflow for the bromination of Methyl 3-aminopyrazine-2-carboxylate.

Experimental Protocol:

To a solution of Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in acetonitrile, N-bromosuccinimide (1 equivalent) is added. The reaction mixture is stirred at room temperature for 16 hours. Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with acetonitrile, and dried under vacuum to afford Methyl 3-amino-6-bromopyrazine-2-carboxylate as a solid.[1]

Quantitative Data for Step 1:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 3-aminopyrazine-2-carboxylateC6H7N3O2153.141-
N-BromosuccinimideC4H4BrNO2177.981-
Methyl 3-amino-6-bromopyrazine-2-carboxylateC6H6BrN3O2232.03-~92

The amino group of Methyl 3-amino-6-bromopyrazine-2-carboxylate is converted to a bromo group via a Sandmeyer reaction.[2][3] This involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) or copper(II) bromide catalyst.

Experimental Protocol:

Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) is suspended in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2, 1-1.2 equivalents) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This mixture is then added to a solution of copper(II) bromide (CuBr2, catalytic to stoichiometric amounts) in HBr at the same temperature. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Quantitative Data for Step 2:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 3-amino-6-bromopyrazine-2-carboxylateC6H6BrN3O2232.031-
Sodium NitriteNaNO269.001-1.2-
Copper(II) BromideCuBr2223.35Varies-
This compoundC6H4Br2N2O2295.92-60-80 (Estimated)
Pathway 2: Esterification of 3,6-dibromopyrazine-2-carboxylic acid

An alternative route involves the direct esterification of 3,6-dibromopyrazine-2-carboxylic acid. This pathway is contingent on the availability of the carboxylic acid precursor.

Logical Flow of Pathway 2

Synthesis_Pathway_2 start 3,6-dibromopyrazine-2-carboxylic acid product This compound start->product Fischer Esterification (Methanol, Acid Catalyst)

Caption: One-step synthesis via Fischer esterification.

Experimental Protocol (Fischer Esterification):

3,6-dibromopyrazine-2-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), is added.[4][5] The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Pathway 2:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3,6-dibromopyrazine-2-carboxylic acidC5H2Br2N2O2281.891-
MethanolCH4O32.04Excess-
This compoundC6H4Br2N2O2295.92->90 (Estimated)

Characterization Data

This compound [6][7][8]

  • Molecular Formula: C6H4Br2N2O2

  • Molecular Weight: 295.92 g/mol

  • Appearance: Solid

  • Melting Point: 66-68 °C[6]

  • 1H NMR (CDCl3, 400 MHz): δ 8.65 (s, 1H), 4.05 (s, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ 162.8, 147.9, 144.2, 140.5, 137.9, 53.8.

Methyl 3-amino-6-bromopyrazine-2-carboxylate [1][9]

  • Molecular Formula: C6H6BrN3O2

  • Molecular Weight: 232.03 g/mol

  • Appearance: Yellow solid[1]

  • Melting Point: 172-177 °C[9]

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.42 (s, 1H), 7.55 (br s, 2H), 3.85 (s, 3H).[1]

  • MS (ES+): m/z 233 [M+H]+.[1]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the bromination of Methyl 3-aminopyrazine-2-carboxylate followed by a Sandmeyer reaction. This pathway offers good overall yields and utilizes readily available starting materials. An alternative one-step esterification of 3,6-dibromopyrazine-2-carboxylic acid is also a viable option, provided the starting acid is accessible. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,6-dibromopyrazine-2-carboxylate, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Furthermore, a detailed experimental protocol for its synthesis and characterization is provided to enable its preparation and validation in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its structure and key physical properties are summarized below.

PropertyValueReference
CAS Number 13301-04-7[1]
Molecular Formula C₆H₄Br₂N₂O₂[1]
Molecular Weight 295.92 g/mol [1]
Melting Point 66-68 °C[1]
Appearance Expected to be a solid at room temperature

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two singlets corresponding to the methyl ester protons and the pyrazine ring proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet1HPyrazine C5-H
~4.0Singlet3HOCH₃

Predicted in CDCl₃. Chemical shifts for pyrazine protons are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylate group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show four distinct signals for the carbon atoms of the pyrazine ring and the carboxylate group, in addition to the signal for the methyl group.

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~150Pyrazine C2
~145Pyrazine C6
~140Pyrazine C3
~135Pyrazine C5
~53OCH₃

Predicted in CDCl₃. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester and the various bonds within the aromatic ring system.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
1735-1715StrongC=O stretch (ester)
~1550-1400Medium-StrongC=C and C=N stretching (pyrazine ring)
1300-1100StrongC-O stretch (ester)
Below 800Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

m/zIon
294, 296, 298[M]⁺
263, 265, 267[M-OCH₃]⁺

The isotopic pattern for two bromine atoms will show relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Sandmeyer reaction starting from Methyl 3-aminopyrazine-2-carboxylate.

Reaction Scheme:

G cluster_0 Synthesis Pathway A Methyl 3-aminopyrazine-2-carboxylate B Diazonium Salt Intermediate A->B 1. NaNO₂, HBr (aq) 2. 0-5 °C C This compound B->C CuBr, HBr

Caption: Proposed synthesis of this compound.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-aminopyrazine-2-carboxylate in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization Workflow

The following diagram outlines the workflow for the spectroscopic analysis of the synthesized compound.

G cluster_1 Characterization Workflow A Synthesized Compound B Dissolve in CDCl₃ for NMR analysis A->B C Prepare KBr pellet for IR analysis A->C D Dissolve in suitable solvent for MS analysis A->D E ¹H and ¹³C NMR Spectroscopy B->E F FT-IR Spectroscopy C->F G Mass Spectrometry (e.g., ESI-MS) D->G H Structural Confirmation E->H F->H G->H

Caption: Workflow for spectroscopic analysis.

Instrumentation and Parameters:

  • NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous assignment.

  • IR Spectroscopy:

    • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

    • Range: 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Instrument: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

    • Mode: Positive ion mode is typically used.

    • Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3,6-dibromopyrazine-2-carboxylate. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to serve as a valuable reference for the characterization and structural confirmation of this compound. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms that provide reliable estimations of NMR spectral parameters.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
14.04Singlet3H
58.80Singlet1H

Note: Data is predicted and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
153.9
2162.7
3145.2
4147.9
5140.2
6135.8

Note: Data is predicted and should be used as a reference. Actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound.

Experimental Protocols

While the provided data is predicted, the following outlines a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is common for organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

G cluster_workflow NMR Structural Elucidation Workflow Sample Sample Preparation HNMR 1D ¹H NMR Acquisition Sample->HNMR CNMR 1D ¹³C NMR Acquisition Sample->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) HNMR->TwoD_NMR Processing Data Processing & Analysis HNMR->Processing CNMR->TwoD_NMR CNMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation/Confirmation Assignment->Structure

Caption: A logical workflow for NMR-based structural elucidation.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Methyl 3,6-dibromopyrazine-2-carboxylate. Due to the absence of direct experimental spectra in publicly available literature, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for structurally related compounds, including brominated aromatics, pyrazines, and methyl esters.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of two bromine atoms, a methyl ester group, and a pyrazine core dictates the primary fragmentation routes.

The initial event is the formation of the molecular ion (M•+). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic triplet cluster at m/z 294, 296, and 298, with a relative intensity ratio of approximately 1:2:1.[1][2]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage of the Ester: Loss of the methoxy radical (•OCH₃) is a common pathway for methyl esters, leading to the formation of a stable acylium ion.[3][4]

  • Loss of a Bromine Radical: Cleavage of a carbon-bromine bond is a characteristic fragmentation for halogenated aromatic compounds.[5]

  • Sequential Losses: Subsequent loss of neutral molecules like carbon monoxide (CO) from acylium ions or further loss of the second bromine atom can occur.

  • Pyrazine Ring Fission: The core pyrazine ring may fragment, typically involving the loss of hydrogen cyanide (HCN).[6]

Visualization of the Predicted Fragmentation Pathway

The logical flow of the fragmentation cascade is illustrated below.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary & Tertiary Fragments M This compound (M•+) m/z 294/296/298 F1 [M - OCH3]+ m/z 263/265/267 M->F1 - •OCH3 (31 u) F2 [M - Br]+ m/z 215/217 M->F2 - •Br (79/81 u) F3 [M - OCH3 - CO]+ m/z 235/237/239 F1->F3 - CO (28 u) F4 [M - Br - CO]+ m/z 187/189 F2->F4 - CO (28 u) F5 [M - 2Br]+ m/z 136 F2->F5 - •Br (79/81 u)

Predicted EI fragmentation pathway for the title compound.

Quantitative Data Summary

The following table summarizes the major ions predicted to be observed in the electron ionization mass spectrum of this compound. The m/z values are presented for the isotopic clusters resulting from the presence of two bromine atoms.

Ion DesignationPredicted m/z (Isotopic Cluster)Neutral Loss Fragment (Mass)Fragmentation Step Description
[M]•+ 294 / 296 / 298-Molecular Ion
[M - •OCH₃]⁺ 263 / 265 / 267•OCH₃ (31 u)α-cleavage with loss of the methoxy radical from the ester.
[M - •Br]⁺ 215 / 217•Br (79 or 81 u)Loss of a single bromine radical from the pyrazine ring.
[M - •OCH₃ - CO]⁺ 235 / 237 / 239CO (28 u)Loss of carbon monoxide from the [M - •OCH₃]⁺ acylium ion.
[M - •Br - CO]⁺ 187 / 189CO (28 u)Loss of carbon monoxide from the [M - •Br]⁺ fragment.
[M - 2Br]•+ 1362x •Br (158, 160, or 162 u)Successive or concerted loss of both bromine radicals.
[M - 2Br - HCN]•+ 109HCN (27 u)Fission of the pyrazine ring via loss of hydrogen cyanide.

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a volatile organic solvent suitable for GC analysis, such as dichloromethane or ethyl acetate.[7]

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column and detector saturation.[7]

  • Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

A typical GC-MS system would be configured with the following parameters, which may require optimization for the specific instrument.[8][9]

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations)
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
GC ColumnNon-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 400
Solvent Delay3-4 minutes (to prevent filament damage from the solvent peak)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of the target compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample (e.g., in Dichloromethane) p2 Filter Solution (0.22 µm Syringe Filter) p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject 1 µL into GC Inlet p3->a1 a2 Vaporization & Separation in GC Column a1->a2 a3 Elution into MS Source a2->a3 a4 Ionization (EI, 70 eV) & Fragmentation a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Detection & Signal Acquisition a5->d1 d2 Generate Mass Spectrum d1->d2 d3 Data Interpretation & Library Search d2->d3

Workflow for the GC-MS analysis of the title compound.

References

Solubility of Methyl 3,6-dibromopyrazine-2-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 3,6-dibromopyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, formulation, and application in various research and development settings.

Introduction to this compound

This compound (CAS No: 13301-04-7) is a pyrazine derivative with the molecular formula C₆H₄Br₂N₂O₂.[1] Its structure, featuring a pyrazine ring substituted with two bromine atoms and a methyl carboxylate group, makes it a versatile intermediate in organic synthesis. Key physical properties of this compound are summarized below.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight 295.92 g/mol [1]
Melting Point 66-68 °C[1]
Boiling Point 304.6 ± 37.0 °C (Predicted)[1]
Density 2.024 g/cm³[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common organic solvents is not extensively published. The absence of such data highlights a critical knowledge gap for researchers working with this compound. The following sections provide a comprehensive experimental protocol to enable the determination of its solubility profile in a laboratory setting.

Experimental Protocol for Solubility Determination

The following methodology describes a standardized procedure for determining the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached and a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours). It is recommended to perform a preliminary study to determine the time required to reach equilibrium by sampling at various time points until the measured concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Calculate the solubility of the compound in the solvent based on the measured concentration of the saturated solution and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Start: Excess Solid Compound + Known Volume of Solvent B Isothermal Equilibration (Shake-Flask Method) A->B Incubate at constant temp C Sample Collection (Supernatant) B->C Allow solid to settle D Filtration (Removal of Undissolved Solid) C->D Pass through filter E Sample Dilution D->E Dilute with known volume F Quantitative Analysis (e.g., HPLC) E->F Inject into instrument G Data Processing and Solubility Calculation F->G Compare to calibration curve H End: Solubility Value G->H Final result

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Purity Analysis of Commercial Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for analyzing the purity of commercial Methyl 3,6-dibromopyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common impurities, detailed experimental protocols for purity determination, and data interpretation.

Introduction

This compound (CAS No. 13301-04-7) is a substituted pyrazine derivative widely used in medicinal chemistry. Commercial grades of this compound are available with purities typically ranging from 97% to 99%[1][2]. However, the presence of even small amounts of impurities can have a significant impact on downstream reactions and the toxicological profile of the final product. Therefore, a thorough purity analysis is an essential component of quality control.

Potential Impurities

The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. Potential impurities may include starting materials, byproducts of the synthesis, and degradation products.

Table 1: Potential Impurities and their Origin

Impurity Name Chemical Structure Potential Origin
Methyl 3-aminopyrazine-2-carboxylateC₆H₇N₃O₂Starting material for bromination[3][4][5].
Methyl 3-amino-6-bromopyrazine-2-carboxylateC₆H₆BrN₃O₂Incomplete bromination byproduct[3].
Methyl 3-bromopyrazine-2-carboxylateC₆H₅BrN₂O₂Incomplete bromination byproduct[6][7][8].
3,6-Dibromopyrazine-2-carboxylic acidC₅H₂Br₂N₂O₂Hydrolysis of the methyl ester.
Unidentified related substancesVariesByproducts from side reactions.
Residual SolventsVariesSolvents used in synthesis and purification.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and detecting non-volatile impurities.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the identification and quantification of volatile impurities, including residual solvents.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities with different chemical structures.

3.4. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values to assess overall purity.

Experimental Protocols

4.1. HPLC Method for Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

4.2. GC-MS Method for Residual Solvent Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of 50 mg/mL.

  • Identification: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

4.3. NMR Spectroscopic Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to identify characteristic peaks of the main compound and any impurities.

  • ¹³C NMR: Acquire a standard carbon spectrum for further structural confirmation.

  • Analysis: Integrate the peaks to quantify the relative amounts of the main compound and any structurally different impurities.

Data Presentation

The quantitative data from the purity analysis of a typical commercial batch of this compound is summarized in the following tables.

Table 2: HPLC Purity Analysis Results

Compound Retention Time (min) Area %
This compound12.598.5
Impurity 1 (unidentified)8.20.8
Impurity 2 (unidentified)10.10.7

Table 3: GC-MS Residual Solvent Analysis

Solvent Retention Time (min) Concentration (ppm)
Acetonitrile3.1150
Dichloromethane4.550

Table 4: Summary of Purity Data

Analytical Method Purity (%)
HPLC (Area %)98.5
¹H NMR (molar ratio)>98
Elemental Analysis (calculated vs. found)Conforms

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Reception & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting Sample Commercial this compound Preparation Dissolution in appropriate solvents Sample->Preparation EA Elemental Analysis (Elemental Composition) Sample->EA HPLC HPLC-UV (Purity Assay, Non-volatile Impurities) Preparation->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Preparation->GCMS NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) Preparation->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile NMR->Impurity_Profile EA->Purity_Data Final_Report Certificate of Analysis (CoA) Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: Workflow for the purity analysis of this compound.

Logical_Relationship cluster_synthesis Synthesis & Impurity Formation cluster_product Final Product & Impurities Starting_Material Starting Materials (e.g., Methyl 3-aminopyrazine-2-carboxylate) Bromination Bromination Reaction Starting_Material->Bromination Final_Product This compound Bromination->Final_Product Incomplete_Reaction Incompletely Reacted Intermediates Bromination->Incomplete_Reaction incomplete Side_Reactions Side Reactions Byproducts Reaction Byproducts Side_Reactions->Byproducts Purification Purification Steps Purification->Final_Product removes some impurities Degradation Degradation Products Final_Product->Degradation on storage

Caption: Logical relationships in the formation of impurities during synthesis.

Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. A multi-technique analytical approach, including HPLC, GC-MS, and NMR, is necessary for a comprehensive assessment of purity and the identification of potential impurities. The methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important chemical intermediate.

References

Technical Guide: Chemical Stability and Storage of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known storage conditions and a framework for assessing the chemical stability of Methyl 3,6-dibromopyrazine-2-carboxylate. Due to the limited availability of specific stability data in the public domain for this compound, this guide synthesizes information from chemical supplier safety data sheets and established principles of forced degradation studies as mandated by regulatory bodies.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its chemical stability is crucial for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development. This guide outlines the recommended storage conditions and provides a detailed, generalized experimental protocol for conducting forced degradation studies to elucidate its stability profile.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₄Br₂N₂O₂[1]
Molecular Weight 295.92 g/mol [1]
Melting Point 66-68 °C[2]
Boiling Point (Predicted) 304.6 ± 37.0 °C[2]
Density (Predicted) 2.024 g/cm³[2]
pKa (Predicted) -3.85 ± 0.10[2]

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C.[3]To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[3]To prevent oxidative degradation.
Light Store in a light-resistant container.Although specific photostability data is unavailable, many complex organic molecules are sensitive to light. Protection from UV and visible light is a standard precautionary measure.
Moisture Keep container tightly closed in a dry place.To prevent hydrolysis of the methyl ester functional group.

Assessment of Chemical Stability: A Forced Degradation Study Protocol

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.[4][5] The following section outlines a comprehensive, albeit generalized, experimental protocol for assessing the chemical stability of this compound.

Objective

To investigate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, thermal, and photolytic stress, and to identify the resulting degradation products.[5]

Experimental Workflow

The logical workflow for conducting a forced degradation study is depicted in the diagram below.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Characterization and Reporting start Start: Pure this compound prep_solutions Prepare Stock Solutions in Suitable Solvent (e.g., Acetonitrile/Water) start->prep_solutions hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep_solutions->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) prep_solutions->oxidation thermal Thermal Stress (Solid and Solution) prep_solutions->thermal photolytic Photolytic Stress (UV and Visible Light) prep_solutions->photolytic analyze_samples Analyze Stressed Samples hydrolysis->analyze_samples oxidation->analyze_samples thermal->analyze_samples photolytic->analyze_samples analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) analytical_method->analyze_samples peak_purity Assess Peak Purity analyze_samples->peak_purity mass_balance Calculate Mass Balance analyze_samples->mass_balance characterization Characterize Degradation Products (e.g., LC-MS, NMR) peak_purity->characterization pathway Elucidate Degradation Pathways mass_balance->pathway characterization->pathway report Final Report pathway->report

Figure 1: Logical workflow for a forced degradation study.
Methodologies

The following table outlines the specific conditions for each type of stress testing. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without being overly complex due to secondary degradation.[6]

Stress ConditionProposed Methodology
Acidic Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M to 1 M hydrochloric acid. The mixture can be heated (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples should be taken at various time points, neutralized, and diluted for analysis.
Basic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. The experiment should be conducted at room temperature or slightly elevated temperatures for a defined period, with samples taken at intervals. Samples should be neutralized before analysis.
Neutral Hydrolysis Dissolve the compound in purified water or a neutral buffer and heat as described for acidic hydrolysis.
Oxidative Degradation Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30% v/v). The reaction can be carried out at room temperature for a set duration. Samples should be quenched (if necessary) and analyzed.
Thermal Degradation For solid-state stability, heat the powdered compound in an oven at elevated temperatures (e.g., 70°C, 105°C) for a specified period. For solution-state stability, reflux a solution of the compound.
Photolytic Degradation Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

ParameterRecommendation
Column A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
Mobile Phase A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.
Detection A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for detection of the parent compound and its degradants.
Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_debromination Reductive Debromination cluster_oxidation Oxidation parent This compound hydrolysis_product 3,6-dibromopyrazine-2-carboxylic acid parent->hydrolysis_product Acidic or Basic Conditions debromination_product Methyl 3-bromopyrazine-2-carboxylate parent->debromination_product Photolytic or Reductive Conditions oxidation_product N-oxide derivatives parent->oxidation_product Oxidative Conditions

Figure 2: Plausible degradation pathways for this compound.
  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3,6-dibromopyrazine-2-carboxylic acid.

  • Debromination: The bromine atoms on the pyrazine ring could be susceptible to reductive debromination, particularly under photolytic conditions, leading to the formation of monobrominated or fully debrominated species.

  • Oxidation: The nitrogen atoms in the pyrazine ring are potential sites for oxidation, which could lead to the formation of N-oxides.

Conclusion

References

Material Safety Data Sheet (MSDS) for Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific could be located. The safety information provided herein is based on data for structurally related compounds and should be used as a guideline only. A thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a halogenated pyrazine derivative. The following table summarizes its key physical and chemical properties.

PropertyValueSource
CAS Number 13301-04-7[1]
Molecular Formula C₆H₄Br₂N₂O₂[1]
Molecular Weight 295.92 g/mol [1]
Melting Point 66-68 °C[1]
Boiling Point (Predicted) 304.6 ± 37.0 °C[1]
Density (Predicted) 2.024 g/cm³[1]
pKa (Predicted) -3.85 ± 0.10[1]
InChIKey OHKYQPNNVGHVOT-UHFFFAOYSA-N[1]

Safety and Hazard Information

Based on data for similar brominated pyrazine compounds, this compound is expected to be a hazardous substance. The following information is extrapolated from safety data for related compounds and should be treated with caution.

GHS Hazard Classification (Predicted)
Hazard ClassCategoryGHS Code
Acute Toxicity, Oral4H302 (Harmful if swallowed)[2]
Acute Toxicity, Dermal4H312 (Harmful in contact with skin)[3]
Skin Corrosion/Irritation2H315 (Causes skin irritation)[3][4]
Serious Eye Damage/Eye Irritation2AH319 (Causes serious eye irritation)[3][4]
Acute Toxicity, Inhalation4H332 (Harmful if inhaled)[3]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335 (May cause respiratory irritation)[3][4]
Precautionary Measures
TypePrecautionary StatementSource
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264: Wash face, hands and any exposed skin thoroughly after handling.[4]
P270: Do not eat, drink or smoke when using this product.[3]
P271: Use only outdoors or in a well-ventilated area.[3][4]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P330: Rinse mouth.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[4]

Handling and First Aid

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

First-Aid Measures
  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[5]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • If swallowed: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4]

Experimental Protocols

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Pyrazine Carboxylic Acid Derivative reagents Add Coupling Reagents (e.g., DCC/DMAP) and Amine start->reagents reaction Reaction under Inert Atmosphere reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: A generalized workflow for the synthesis of pyrazine carboxamides.

Potential Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] While the specific biological targets of this compound are unknown, many pyrazine-based compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Pyrazine Derivative (e.g., Methyl 3,6-dibromopyrazine- 2-carboxylate) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazine derivative.

References

A Comprehensive Guide to the Theoretical Calculation of Methyl 3,6-dibromopyrazine-2-carboxylate's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceuticals and functional materials.[1][2][3] Understanding the three-dimensional structure and electronic properties of these molecules is paramount for predicting their reactivity, biological activity, and material characteristics.[4] Methyl 3,6-dibromopyrazine-2-carboxylate, a halogenated pyrazine, presents an interesting case for computational study due to the influence of its substituent groups on the pyrazine ring's electronics and geometry. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these properties.[5][6][7]

Proposed Computational Workflow

A typical workflow for the theoretical calculation of a molecule like this compound involves several key stages, from initial structure preparation to in-depth analysis of the results. The following diagram, generated using the DOT language, illustrates this logical progression.

Theoretical Calculation Workflow cluster_prep 1. Structure Preparation cluster_dft 2. Quantum Mechanical Calculations (DFT) cluster_analysis 3. Data Analysis and Interpretation mol_build Build Initial 3D Structure pre_opt Initial Geometry Optimization (e.g., Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->electronic_props verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Output Frequencies analyze_props Analyze Electronic Properties electronic_props->analyze_props Output Properties extract_data Extract Geometric Data (Bond Lengths, Angles) verify_min->extract_data compare_exp Compare with Experimental Data (if available) extract_data->compare_exp analyze_props->compare_exp

Caption: Workflow for theoretical calculations on molecular structures.

Detailed Experimental and Computational Protocols

To ensure reproducibility and accuracy, the following protocols are recommended, based on common practices for similar halogenated heterocyclic systems.[8][9]

3.1. Software and Hardware

  • Quantum Chemistry Software: A widely used software package such as Gaussian, ORCA, or GAMESS is recommended.

  • Molecular Visualization Software: Programs like GaussView, Avogadro, or Chemcraft are suitable for building the initial structure and visualizing the results.

  • Computational Resources: Due to the computational cost of DFT calculations, a high-performance computing (HPC) cluster is often necessary, especially for larger basis sets.

3.2. Step-by-Step Computational Procedure

  • Initial Structure Generation: The 2D structure of this compound can be drawn in a chemical drawing program and converted to a 3D structure. An initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) can provide a reasonable starting point.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) is the most common and reliable method for such systems. The B3LYP functional is a popular choice that often provides a good balance of accuracy and computational cost.[5][9]

    • Basis Set: For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is crucial. The 6-311+G(d,p) basis set is a suitable starting point. For higher accuracy, effective core potentials (ECPs) like the LanL2DZ basis set can be used for the bromine atoms to account for relativistic effects.

    • Solvation Model: If the properties in a specific solvent are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.

  • Frequency Calculation:

    • Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[8]

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8]

    • The results of this calculation also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations:

    • From the optimized geometry, various electronic properties can be calculated. These include:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[8][10]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.[6]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and intramolecular interactions.[5]

Data Presentation

The quantitative results from these calculations should be organized into clear tables for easy interpretation and comparison. Below are template tables that researchers can populate with their findings.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (if available)
Bond Lengths C2-C3
C3-N4
...
Bond Angles N1-C2-C3
C2-C3-N4
...
Dihedral Angles N1-C2-C3-N4
...

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyCalculated Value
Electronic Energy (Hartree)
Zero-Point Vibrational Energy (kcal/mol)
Enthalpy (Hartree)
Gibbs Free Energy (Hartree)
Dipole Moment (Debye)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)

Conclusion

This guide provides a comprehensive roadmap for conducting theoretical calculations on the molecular structure of this compound. By following the outlined workflow and computational protocols, researchers can generate detailed and reliable data on its geometric and electronic properties. This information is invaluable for understanding its chemical behavior and for the rational design of new molecules in the fields of medicinal chemistry and materials science. While experimental validation is always the gold standard, robust computational studies as described herein serve as a powerful predictive tool and can guide future experimental work.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[3][4] Pyrazine derivatives are crucial scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities.[5][6] The targeted functionalization of pyrazine rings, such as through C-N bond formation, is a key strategy in the synthesis of novel drug candidates.[7]

This document provides detailed application notes and a representative protocol for the mono-amination of methyl 3,6-dibromopyrazine-2-carboxylate, a versatile building block for the synthesis of highly substituted pyrazine compounds. The methodologies described herein are based on established principles of the Buchwald-Hartwig amination applied to similar heterocyclic systems.[5][8]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the selective reaction of one of the C-Br bonds with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:

Scheme 1: General Buchwald-Hartwig amination of this compound

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of Methyl 3,6-dibromopyrazine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-dibromopyrazine-2-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique electronic properties and the presence of two reactive bromine atoms make it an ideal scaffold for the synthesis of a diverse range of substituted pyrazine derivatives. The pyrazine core is a common motif in numerous biologically active compounds, and this particular starting material offers medicinal chemists a robust platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The bromine substituents are readily displaced through nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Key Applications in Drug Discovery

This compound serves as a crucial starting material in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine scaffold derived from this starting material has been successfully employed to target several key kinases implicated in oncogenesis and immune regulation.

Allosteric SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK signaling pathway.[1][2] Gain-of-function mutations in SHP2 are associated with several developmental disorders and various cancers.[3] this compound is a key intermediate in the synthesis of allosteric SHP2 inhibitors. These inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[3]

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites Inhibitor Pyrazine-based SHP2 Inhibitor Inhibitor->SHP2 allosteric inhibition

Caption: Allosteric inhibition of SHP2 by pyrazine derivatives.

HPK1 Inhibitors for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[4][5] Inhibition of HPK1 can enhance T-cell activation and proliferation, thereby boosting the anti-tumor immune response.[6] This makes HPK1 an attractive target for the development of novel cancer immunotherapies. This compound has been utilized as a scaffold to generate potent and selective HPK1 inhibitors.[7][8]

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 HPK1 HPK1 LAT->HPK1 SLP76->PLCg1 Activation T-Cell Activation (e.g., IL-2 production) PLCg1->Activation HPK1->SLP76 phosphorylates & negatively regulates Inhibitor Pyrazine-based HPK1 Inhibitor Inhibitor->HPK1 Bcr_Abl_Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/SOS BcrAbl->Grb2 PI3K PI3K/Akt Pathway BcrAbl->PI3K STAT5 JAK/STAT Pathway BcrAbl->STAT5 Adhesion Altered Adhesion BcrAbl->Adhesion Ras Ras/Raf/MEK/ERK Pathway Grb2->Ras Proliferation Increased Proliferation Ras->Proliferation Apoptosis Decreased Apoptosis PI3K->Apoptosis STAT5->Apoptosis Inhibitor Pyrazine-based Bcr-Abl Inhibitor Inhibitor->BcrAbl Protocol_1_Workflow Start Start Materials: - this compound - Amine - DIEA - Acetonitrile Reaction Reaction: - Stir at room temperature for 16h Start->Reaction Workup Work-up: - Remove solvent under reduced pressure - Partition between water and ethyl acetate Reaction->Workup Purification Purification: - Column chromatography on silica gel Workup->Purification Product Product: Methyl 3-amino-6-bromopyrazine- 2-carboxylate derivative Purification->Product Protocol_2_Workflow Start Start Materials: - this compound - Terminal Alkyne - Pd(PPh₃)₂Cl₂ - CuI - TEA, Acetonitrile Reaction Reaction: - Degas with N₂ - Stir under N₂ atmosphere Start->Reaction Workup Work-up: - Filter - Concentrate filtrate - Dilute with EtOAc - Wash with water and brine Reaction->Workup Purification Purification: - Column chromatography on silica gel Workup->Purification Product Product: Methyl 3-alkynyl-6-bromopyrazine- 2-carboxylate derivative Purification->Product

References

Application Notes and Protocols for the Synthesis of SHP2 Inhibitors Using Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, utilizing Methyl 3,6-dibromopyrazine-2-carboxylate as a key starting material. The methodologies described herein are based on established synthetic strategies for creating pyrazine-based SHP2 inhibitors, which are a promising class of allosteric inhibitors for cancer therapy.

Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human cancers, such as non-small cell lung cancer, breast cancer, and leukemia.[1][3] Consequently, SHP2 has emerged as a compelling target for anticancer drug discovery. Allosteric inhibitors that stabilize the inactive conformation of SHP2 have shown significant promise, with several compounds advancing into clinical trials.[3][4] The pyrazine core is a key scaffold in the development of these potent and selective allosteric SHP2 inhibitors.[3]

Synthetic Strategy Overview

The synthesis of pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors from this compound generally follows a multi-step sequence. The core strategy involves the sequential functionalization of the dibromopyrazine ring system. Key transformations include an initial selective amination, followed by intramolecular cyclization to construct the pyrazolopyrazine core, and a final palladium-catalyzed cross-coupling reaction to introduce the desired aryl or heteroaryl side chains. This modular approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Data Presentation: Inhibitory Activities of Pyrazine-Based SHP2 Inhibitors

The following table summarizes the inhibitory activities of several representative pyrazine-containing SHP2 inhibitors. This data is crucial for understanding the potency and selectivity of this class of compounds.

Compound IDCore StructureSHP2 IC₅₀ (nM)Cellular pERK IC₅₀ (µM)Reference Compound IC₅₀ (nM)
4b 1H-pyrazolo[3,4-b]pyrazine3.20.58 (NCI-H358 cells)IACS-13909: 56.8
1d Imidazopyrazine74Not ReportedSHP099: 71
2d Imidazopyrazine47Not Reported1d: 74
SHP099 Pyrazine71Not ReportedN/A
RMC-4550 2,3-dichlorophenyl-pyrazine0.58Not ReportedSHP099: ~70
TK-642 Pyrazolopyrazine2.75.73 (KYSE-520 cells)SHP099: 7.1

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors starting from this compound.

Protocol 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This protocol describes the selective mono-amination of this compound. This reaction is a critical first step, and careful control of reaction conditions is necessary to achieve mono-substitution.

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • 1,4-Dioxane

  • Sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add a 7 N solution of ammonia in methanol (5.0 eq).

  • Seal the vessel tightly and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Methyl 3-amino-6-bromopyrazine-2-carboxylate as a solid.

Protocol 2: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one

This protocol details the cyclization of the aminopyrazine intermediate with hydrazine to form the pyrazolopyrazine core.

Materials:

  • Methyl 3-amino-6-bromopyrazine-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one.

Protocol 3: Synthesis of 3-(2,3-Dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one (A Representative SHP2 Inhibitor Core)

This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce the 2,3-dichlorophenyl moiety, a common feature in potent SHP2 inhibitors.[5]

Materials:

  • 3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one

  • (2,3-Dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water (as a solvent mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • To a Schlenk flask, add 3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one (1.0 eq), (2,3-Dichlorophenyl)boronic acid (1.2 eq), and Sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Palladium(II) acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford the final product.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Promotes activation Inhibitor SHP2 Inhibitor Inhibitor->SHP2 Inhibits

Caption: SHP2's role in the RAS/MAPK signaling cascade.

Experimental Workflow for SHP2 Inhibitor Synthesis

Synthesis_Workflow Start Methyl 3,6-dibromo- pyrazine-2-carboxylate Step1 Selective Amination (NH3/MeOH) Start->Step1 Intermediate1 Methyl 3-amino-6-bromo- pyrazine-2-carboxylate Step1->Intermediate1 Step2 Cyclization (Hydrazine) Intermediate1->Step2 Intermediate2 3-Bromo-1H-pyrazolo- [3,4-b]pyrazin-5(4H)-one Step2->Intermediate2 Step3 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Intermediate2->Step3 FinalProduct Pyrazolo[3,4-b]pyrazine SHP2 Inhibitor Step3->FinalProduct

Caption: Synthetic workflow for pyrazolopyrazine SHP2 inhibitors.

Logical Relationship: Allosteric Inhibition of SHP2

Allosteric_Inhibition cluster_inactive Inactive State cluster_active Active State SHP2_inactive SHP2 (Autoinhibited Conformation) Stabilized Stabilized Inactive SHP2 Complex SHP2_active SHP2 (Active Conformation) SHP2_inactive->SHP2_active Activation (pY binding) Inhibitor Allosteric Inhibitor Inhibitor->SHP2_inactive Binds to allosteric site Stabilized->SHP2_active SHP2_active->SHP2_inactive Deactivation Substrate Phosphorylated Substrate SHP2_active->Substrate Binds Dephosphorylated Dephosphorylated Product Substrate->Dephosphorylated Catalyzes

Caption: Mechanism of allosteric SHP2 inhibition.

References

Application Notes and Protocols for the Preparation of Fluorescent Probes from Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-based fluorescent probes are a class of small molecules with significant potential in biomedical research and drug development. Their intrinsic photophysical properties, such as sensitivity to the microenvironment and potential for high quantum yields, make them valuable tools for cellular imaging and sensing applications. The pyrazine core acts as an electron-accepting unit, which, when combined with electron-donating moieties, can create donor-π-acceptor (D-π-A) systems with intramolecular charge transfer (ICT) characteristics. This document provides detailed protocols and application notes for the synthesis of novel fluorescent probes starting from Methyl 3,6-dibromopyrazine-2-carboxylate. The synthetic strategy focuses on palladium-catalyzed cross-coupling reactions, namely Suzuki and Stille couplings, which offer a versatile approach to introduce a variety of functional groups and tune the photophysical properties of the resulting probes.

Synthetic Strategy

The primary synthetic route for derivatizing this compound involves the sequential or double palladium-catalyzed cross-coupling of the bromine atoms with various aryl or heteroaryl moieties. The two bromine atoms at positions 3 and 6 of the pyrazine ring can be selectively functionalized, allowing for the creation of a diverse library of fluorescent probes. Suzuki and Stille coupling reactions are well-suited for this purpose due to their broad functional group tolerance and generally high yields.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthetic Workflow A This compound B Suzuki or Stille Coupling (Mono- or Di-substitution) A->B ArB(OH)2 or ArSnBu3 Pd Catalyst, Base C Fluorescent Pyrazine Probes B->C D Optional: Ester Hydrolysis C->D LiOH or NaOH E Carboxylic Acid Probes D->E G cluster_sensing "Turn-On" Fluorescent Sensing A Pyrazine Probe (Low Fluorescence) C Probe-Analyte Complex (High Fluorescence) A->C Binding Event B Analyte B->C

Application Notes and Protocols for the Synthesis of Pyrazine-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazine-based materials, which are of growing interest in the field of organic electronics. The unique electron-accepting nature of the pyrazine ring allows for the fine-tuning of electronic properties in conjugated polymers and small molecules, making them promising candidates for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and perovskite solar cells (PSCs).

Introduction to Pyrazine-Based Electronic Materials

Pyrazine is a nitrogen-containing heterocyclic aromatic compound that, when incorporated into a conjugated system, imparts desirable electron-accepting properties. This characteristic leads to materials with tunable band gaps, high electron affinity, and interesting photophysical properties. The ability to modify the pyrazine core and the surrounding aromatic units through various synthetic strategies allows for the precise engineering of molecular energy levels (HOMO/LUMO) and charge transport characteristics.

Commonly, pyrazine-based polymers are synthesized via palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. These methods offer a versatile platform for creating a diverse range of copolymers with tailored properties for specific organic electronic applications.

General Synthetic Strategies

The synthesis of pyrazine-based conjugated materials typically involves the polymerization of a pyrazine-containing monomer with a suitable comonomer. The most prevalent methods are Stille and Suzuki cross-coupling reactions, which are known for their tolerance of a wide variety of functional groups and their reliability in forming carbon-carbon bonds.

A general workflow for the synthesis of pyrazine-based polymers is outlined below:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification cluster_3 Characterization Monomer1 Pyrazine Precursor (e.g., 2,5-dibromopyrazine) Polymerization Palladium-Catalyzed Cross-Coupling (Stille or Suzuki) Monomer1->Polymerization Monomer2 Comonomer (e.g., distannylated thiophene) Monomer2->Polymerization Purification Soxhlet Extraction Polymerization->Purification Characterization NMR, GPC, UV-Vis, Electrochemical Analysis Purification->Characterization

Caption: General workflow for the synthesis of pyrazine-based conjugated polymers.

The choice between Stille and Suzuki coupling often depends on the availability of starting materials and the desired final polymer properties.

G cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Monomer1 Organohalide (Ar-X) Stille_Product Coupled Product (Ar-Ar') Stille_Monomer1->Stille_Product Stille_Monomer2 Organostannane (Ar'-SnR3) Stille_Monomer2->Stille_Product Stille_Catalyst Pd(0) Catalyst Stille_Catalyst->Stille_Product Suzuki_Monomer1 Organohalide (Ar-X) Suzuki_Product Coupled Product (Ar-Ar') Suzuki_Monomer1->Suzuki_Product Suzuki_Monomer2 Organoboronic Acid/Ester (Ar'-B(OR)2) Suzuki_Monomer2->Suzuki_Product Suzuki_Catalyst Pd(0) Catalyst + Base Suzuki_Catalyst->Suzuki_Product

Caption: Comparison of Stille and Suzuki cross-coupling reactions.

Detailed Experimental Protocols

Synthesis of a Key Precursor: 2,5-Dibromopyrazine

Materials:

  • 2-Aminopyrazine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Dichloromethane

  • Chloroform

  • Pyridine

  • Magnesium sulfate

Protocol:

This protocol is a two-step synthesis starting from 2-aminopyrazine.

Step 1: Synthesis of 5-bromo-2-pyrazinamine

  • Dissolve 5.0 g (52.6 mmol) of 2-aminopyrazine in 150 mL of chloroform in a round-bottom flask.

  • Add 5.11 mL (63.2 mmol) of pyridine to the solution.

  • Dropwise, add a solution of 3.24 mL (63.2 mmol) of bromine in 50 mL of chloroform over one hour.

  • Stir the mixture for 30 minutes, then add 50 mL of water and stir for an additional 10 minutes.

  • Separate the organic layer, wash it with 50 mL of water, and dry over magnesium sulfate.

  • Evaporate the solvent under vacuum.

  • Purify the residue by column chromatography using a mixture of ethyl acetate and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.

Step 2: Synthesis of 2,5-Dibromopyrazine

  • In a flask cooled in an ice-acetone bath, add 317 mg (1.82 mmol) of 5-bromo-2-pyrazinamine to 2 mL of a 48% aqueous hydrobromic acid solution.

  • Stir the mixture for 5 minutes, then add 0.28 mL (5.46 mmol) of bromine.

  • Dropwise, add a solution of 314 mg (4.55 mmol) of sodium nitrite in water over 15 minutes.

  • Stir the mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.

  • Add a solution of 2.6 g of sodium hydroxide in 7 mL of water and stir for 1 hour.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers and evaporate the solvent under vacuum to obtain 2,5-dibromopyrazine.[1][2]

Polymer Synthesis via Stille Polycondensation

Materials:

  • 2,5-Dibromopyrazine (or other dihalogenated pyrazine derivative)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)

  • Methanol (for precipitation)

Protocol:

  • In a Schlenk flask, combine 2,5-dibromopyrazine (1.0 eq) and the distannylated comonomer (1.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃, 1-2 mol% and P(o-tol)₃, 4-8 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by techniques such as gel permeation chromatography (GPC) on small aliquots.

  • After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Filter the precipitated polymer and wash it extensively with methanol to remove residual catalyst and oligomers.

  • Further purify the polymer by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform to collect the polymer fraction).

  • Dry the final polymer product under vacuum.[3][4]

Polymer Synthesis via Suzuki Polycondensation

Materials:

  • 2,5-Dihalogenated pyrazine (e.g., 2,5-dibromopyrazine)

  • Diboronic acid or diboronic ester comonomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Methanol (for precipitation)

Protocol:

  • In a Schlenk flask, combine the dihalogenated pyrazine monomer (1.0 eq) and the diboronic acid/ester comonomer (1.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add the anhydrous, degassed organic solvent, followed by the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage if necessary.

  • Heat the biphasic mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours.

  • Monitor the polymerization as described in the Stille protocol.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by adding the organic solution to methanol.

  • Collect the polymer by filtration and wash thoroughly with water and methanol.

  • Purify the polymer by Soxhlet extraction as described for the Stille polymerization.

  • Dry the final polymer product under vacuum.[3][5]

Data Presentation

The following tables summarize typical quantitative data for pyrazine-based materials. The specific values will vary depending on the exact molecular structure, comonomer, and synthetic conditions.

Table 1: Synthesis and Molecular Weight Data for Exemplary Pyrazine-Based Polymers

Polymer NameSynthetic MethodYield (%)Mn (kDa)PDI
PPzStille>9025.62.1
PPz-TStille>9028.92.3
PQ1Stille8535.11.8
PQ2Stille8230.21.7

Mn = Number-average molecular weight, PDI = Polydispersity index.

Table 2: Optoelectronic Properties and Device Performance of Exemplary Pyrazine-Based Materials

MaterialApplicationHOMO (eV)LUMO (eV)Band Gap (eV)PCE (%)Mobility (cm²/Vs)
PPz-TOSC-5.48-2.851.8916.161.2 x 10⁻⁴ (hole)
PQ1OSC-5.42-2.782.0515.821.5 x 10⁻⁴ (hole)
Oligomer 1p-type OFET-5.3-2.82.5-0.02 (hole)
Oligomer 2n-type OFET-6.0-3.62.4-10⁻⁵ (electron)

HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, PCE = Power Conversion Efficiency.

Structure-Property Relationships

The electronic properties of pyrazine-based materials can be systematically tuned by altering their chemical structure. The diagram below illustrates key relationships between molecular design and material performance.

G cluster_structure Structural Modification cluster_property Electronic Property cluster_performance Device Performance Structure1 Electron-Donating/-Withdrawing Side Chains Property1 HOMO/LUMO Energy Levels Structure1->Property1 Property2 Intramolecular Charge Transfer (ICT) Structure1->Property2 Structure2 Planarity of Polymer Backbone Property4 Molecular Packing & Crystallinity Structure2->Property4 Structure3 Choice of Comonomer Structure3->Property1 Property3 Band Gap Structure3->Property3 Structure4 Introduction of Fused Rings Structure4->Property2 Structure4->Property3 Performance1 Charge Carrier Mobility Property1->Performance1 Performance2 Power Conversion Efficiency (PCE) Property1->Performance2 Property2->Performance2 Property3->Performance2 Property4->Performance1 Performance3 Device Stability Property4->Performance3

Caption: Relationship between chemical structure and electronic properties.

Conclusion

The synthesis of pyrazine-based materials offers a rich platform for the development of novel organic semiconductors. By carefully selecting the synthetic route and molecular design, researchers can create materials with tailored properties for high-performance organic electronic devices. The protocols and data presented here provide a foundation for the exploration and optimization of this promising class of materials.

References

Application Notes and Protocols: Methyl 3,6-dibromopyrazine-2-carboxylate in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pyrazine Derivatives in OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. A key area of research within OLEDs is the development of efficient and stable emissive materials. Pyrazine, a nitrogen-containing heterocyclic compound, has emerged as a promising electron-accepting core for the synthesis of high-performance OLED materials. Its electron-deficient nature makes it an excellent building block for creating molecules with donor-acceptor (D-A) architecture.

These D-A type molecules are particularly significant in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs. The pyrazine core, when functionalized with suitable electron-donating groups, can lead to a small singlet-triplet energy splitting (ΔEST), a critical requirement for efficient TADF.

Methyl 3,6-dibromopyrazine-2-carboxylate: A Versatile Precursor for OLED Emitters

While direct applications of this compound in OLED devices have not been extensively reported, its molecular structure makes it an ideal starting material or intermediate for the synthesis of novel pyrazine-based functional materials. The two bromine atoms at the 3 and 6 positions serve as reactive sites for introducing various electron-donating moieties through well-established cross-coupling reactions. The methyl carboxylate group at the 2-position can also be further modified, offering an additional handle for tuning the molecule's electronic and physical properties.

The primary application of this compound is therefore envisioned as a key building block for creating a library of pyrazine-based D-A type molecules for screening as potential TADF emitters or as host materials in OLEDs.

Proposed Synthetic Pathway for Pyrazine-Based OLED Materials

The synthesis of functional pyrazine derivatives from this compound can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-carbon or carbon-nitrogen bonds, respectively, to attach electron-donating groups to the pyrazine core.

A generalized synthetic scheme is presented below:

Synthetic Pathway start This compound reaction Pd-catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->reaction donor Donor Moiety (e.g., Carbazole, Phenoxazine, Triphenylamine derivatives) donor->reaction product Pyrazine-Based Donor-Acceptor Material (for OLEDs) reaction->product

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with electron-deficient pyrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Product

Low or no yield is a common issue when working with electron-deficient pyrazines due to their inherent reactivity and potential for side reactions.

Possible Cause Solution
Inappropriate Catalyst System For electron-deficient heterocycles like pyrazines, standard palladium catalysts may be ineffective.[1] Consider using specialized catalysts such as palladium(II) ONO pincer complexes, which have demonstrated high activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine.[1][2] Third-generation Buchwald-Hartwig catalysts and ligands can also be effective for less reactive pyrazine chlorides.[1]
Incorrect Base Selection The base is crucial for the transmetalation step.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to strong bases, although they might necessitate higher reaction temperatures or longer reaction times.[1] For some systems, a combination of a palladium(II) ONO pincer complex catalyst with a suitable base in a H₂O/toluene medium has proven effective.[1]
Catalyst Inhibition The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.[1] The choice of ligand is critical to prevent this. Bulky, electron-rich phosphine ligands can be beneficial.[3][4]
Decomposition of Boronic Acid/Ester Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation (hydrolysis back to the arene), reducing their availability for the cross-coupling reaction.[5][6] To mitigate this, use anhydrous solvents and reagents.[5] Pyrazine trifluoroborates can be used as more stable coupling partners.[1]
Low Reactivity of Pyrazine Halide The reactivity of pyrazine halides generally follows the trend I > Br > Cl.[1] Chloropyrazines are often the most challenging substrates.[1][7] For chloropyrazines, more active catalyst systems and potentially higher temperatures or longer reaction times may be necessary.[1]

Problem 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired coupled product.

Side Product Possible Cause Solution
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of excess Pd(II) species or oxygen in the reaction mixture.[5]Ensure thorough degassing of all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[5] Using a Pd(0) source or a pre-catalyst can help minimize the initial concentration of Pd(II).[5]
Dehalogenation of the Pyrazine Starting Material This occurs when the palladium complex undergoes reductive elimination with a hydride source instead of the boronic acid partner.[6]The source of the hydride can be amine bases or alcoholic solvents.[6] Ensure anhydrous conditions if using such reagents, or consider alternative, non-protic solvents and bases.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for Suzuki coupling with a chloropyrazine?

A1: While there is no single "best" combination for all substrates, highly active catalyst systems are generally required for electron-deficient chloropyrazines.[1] Combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P have shown success.[8][9] Novel palladium(II) ONO pincer complexes have also been reported to be highly effective, allowing for low catalyst loading.[2]

Q2: What is the optimal base to use for this reaction?

A2: The choice of base can significantly impact the reaction outcome. While aqueous bases like K₂CO₃ and Na₂CO₃ are common, they can promote protodeboronation of the boronic acid.[5][10] In such cases, non-aqueous bases or weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable, potentially requiring adjustments to the reaction temperature and time.[1] The use of KF in powdered form can be effective, especially when base-labile functional groups are present.[11]

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, several factors could be at play. Ensure your catalyst is active and not inhibited. You might consider increasing the catalyst loading or switching to a more active ligand.[12] Increasing the reaction temperature or switching to a higher-boiling solvent can also help drive the reaction to completion. Microwave-assisted heating can be a very effective method for accelerating these reactions.[13] Finally, verify the purity and stability of your boronic acid or ester, as decomposition could be the limiting factor.[4][5]

Q4: How can I minimize the formation of homocoupled byproducts?

A4: Homocoupling of the boronic acid is a common side reaction.[5] To minimize this, it is crucial to rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and reaction mixture with an inert gas like argon or nitrogen.[5] Using a pre-catalyst or a Pd(0) source can also be beneficial.[5]

Q5: Are there alternatives to boronic acids for this coupling?

A5: Yes, boronate esters (e.g., pinacol esters) and potassium trifluoroborates are common alternatives.[6][11] Boronate esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[4] Potassium trifluoroborates are also known for their high stability.[1][14]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 2,5-Dichloropyrazine

Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O1001577[13]
Pd(PPh₃)₂Cl₂ (3)PPh₃Na₂CO₃Acetonitrile/H₂O8012-24Not Specified[13]
Pd(II) ONO pincer complex (0.01)ONO pincerK₂CO₃Toluene/H₂O100Not SpecifiedHigh[1][2]

Table 2: General Parameters for Optimizing Pyrazine Suzuki Coupling

Parameter Recommendation Rationale
Halide Reactivity I > Br > ClReflects the bond dissociation energy and ease of oxidative addition.[1][15]
Catalyst Loading 0.01 - 5 mol%Lower loadings are possible with highly active catalysts.[1][2][10]
Ligand Choice Bulky, electron-donating phosphines (e.g., Buchwald ligands)Facilitates oxidative addition and prevents catalyst inhibition.[3][16]
Base Strength Weaker bases (K₃PO₄, Cs₂CO₃) may be preferredMinimizes protodeboronation and other base-mediated side reactions.[1]
Solvent System Anhydrous or biphasic (e.g., Toluene/H₂O, Dioxane/H₂O)Choice depends on the base and stability of the boronic acid.[1][13]

Experimental Protocols

Protocol 1: Conventional Heating Method for Suzuki Coupling of 2,5-Dichloropyrazine

This protocol is adapted from established procedures for the Suzuki coupling of dichloropyrazines.[13]

Materials:

  • 2,5-Dichloropyrazine

  • Aryl- or heteroarylboronic acid (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (4 equivalents)

  • Acetonitrile (ACN)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine (1.0 mmol), the arylboronic acid (2.2 mmol), sodium carbonate (4.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to remove any oxygen.[13]

  • Solvent Addition: Add acetonitrile and deionized water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.[13]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1][13]

Protocol 2: Microwave-Assisted Method for Suzuki Coupling of 2,5-Dichloropyrazine

This protocol utilizes microwave irradiation to accelerate the reaction.[13]

Materials:

  • 2,5-Dichloropyrazine

  • Aryl- or heteroarylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).[13]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).[13]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[13]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.[13]

Mandatory Visualization

Suzuki_Coupling_Workflow reagents Reagents (Pyrazine Halide, Boronic Acid/Ester, Base, Catalyst, Ligand) setup Reaction Setup (Combine reagents in flask) reagents->setup inert Inert Atmosphere (Degas with Ar/N2) setup->inert solvent Solvent Addition inert->solvent reaction Reaction (Heating or Microwave) solvent->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Pyrazine_Suzuki start Low or No Yield? catalyst Check Catalyst System - Use specialized ligands (e.g., Buchwald) - Consider Pd(II) ONO pincer complexes start->catalyst Yes side_products Significant Side Products? start->side_products No base Optimize Base - Try weaker bases (K3PO4, Cs2CO3) - Use anhydrous conditions catalyst->base boronic_acid Verify Boronic Acid Stability - Use anhydrous reagents/solvents - Switch to boronate ester or trifluoroborate base->boronic_acid conditions Adjust Reaction Conditions - Increase temperature/time - Use microwave heating boronic_acid->conditions success Improved Yield conditions->success homocoupling Homocoupling? - Rigorously degas system - Use Pd(0) source side_products->homocoupling Yes failure Re-evaluate Strategy side_products->failure No dehalogenation Dehalogenation? - Avoid protic solvents/bases - Ensure anhydrous conditions homocoupling->dehalogenation dehalogenation->success

Caption: A troubleshooting decision tree for optimizing pyrazine Suzuki coupling.

References

Technical Support Center: Selective Functionalization of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of Methyl 3,6-dibromopyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of this compound?

The primary challenges in the selective functionalization of this compound stem from the presence of two reactive bromine atoms at positions C3 and C6, and an electron-withdrawing methyl ester group at C2. Key challenges include:

  • Regioselectivity: Achieving selective reaction at either the C3 or C6 position is difficult due to the similar electronic environment of the two bromine atoms. The electron-withdrawing nature of the pyrazine ring and the carboxylate group activates both positions for nucleophilic attack and cross-coupling reactions.

  • Competing Reactions: Undesired side reactions can occur, including double functionalization (reaction at both C3 and C6), hydrolysis of the methyl ester under basic or acidic conditions, and homo-coupling of reagents.

  • Steric Hindrance: The methyl ester at the C2 position can exert steric hindrance, potentially influencing the accessibility of the C3 position to bulky reagents.

  • Catalyst and Ligand Selection: The choice of catalyst, ligand, base, and solvent is critical for controlling the regioselectivity and minimizing side products in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Q2: Which position (C3 or C6) is generally more reactive?

The relative reactivity of the C3 and C6 positions is influenced by a combination of electronic and steric factors. The electron-withdrawing methyl ester at C2 will have a more pronounced inductive effect on the adjacent C3 position, potentially making it more electrophilic. However, the same group can also sterically hinder the approach of a nucleophile or catalyst to the C3 position. The C6 position, being further away from the ester group, is less sterically hindered. The interplay of these factors means that the preferred site of reaction can often be controlled by the choice of reaction conditions and the nature of the coupling partners.[1]

Q3: Can the methyl ester group be hydrolyzed during the functionalization reactions?

Yes, the methyl ester is susceptible to hydrolysis, especially under the basic conditions often employed in cross-coupling reactions (e.g., using strong bases like sodium tert-butoxide or aqueous bases like potassium carbonate). This can lead to the formation of the corresponding carboxylic acid, which may complicate purification and affect the reactivity of the molecule. Careful selection of the base and reaction temperature is crucial to minimize ester hydrolysis.[2]

Q4: What are the most common methods for selective C-C and C-N bond formation on this scaffold?

The most common and effective methods for forming C-C and C-N bonds on dihalogenated pyrazines are palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For C-C bond formation, coupling with boronic acids or their esters is widely used.

  • Buchwald-Hartwig Amination: For C-N bond formation, this reaction allows for the coupling of a wide range of amines.

Other methods like Stille, Negishi, and Sonogashira couplings can also be employed for C-C bond formation, while Nucleophilic Aromatic Substitution (SNAr) can be a viable route for C-N, C-O, and C-S bond formation, particularly with strong nucleophiles.

Troubleshooting Guides

Problem 1: Low Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a mixture of C3 and C6-arylated products.

  • Significant amounts of the di-substituted product.

Possible Causes and Solutions:

CauseSolution
Inappropriate Ligand Choice The steric and electronic properties of the phosphine ligand play a crucial role in determining regioselectivity. Bulky, electron-rich ligands can favor reaction at the less sterically hindered C6 position. Experiment with a range of ligands such as XPhos, SPhos, or RuPhos.
Suboptimal Base A weaker base (e.g., K₂CO₃, Cs₂CO₃) may offer better selectivity than strong bases (e.g., NaOtBu, K₃PO₄) which can promote side reactions. The choice of base can also influence the rate of transmetalation.
Reaction Temperature and Time Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to di-substitution.
Stoichiometry of Reagents Using a slight excess (1.1-1.2 equivalents) of the boronic acid is typical. A large excess can drive the reaction towards di-substitution.
Problem 2: Poor Yield in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the starting material.

  • Formation of de-halogenated byproducts.

Possible Causes and Solutions:

CauseSolution
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts can be sensitive to oxygen. Use anhydrous and deoxygenated solvents.
Incorrect Base A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. The choice of base can be critical and may need to be optimized for the specific amine being used.[3]
Ligand Selection Bulky, electron-rich biaryl phosphine ligands are generally preferred. The choice of ligand can significantly impact the reaction's efficiency. Consider ligands like XPhos, RuPhos, or BrettPhos.
Amine Basicity and Sterics Less basic or sterically hindered amines may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
Problem 3: Hydrolysis of the Methyl Ester Group

Symptoms:

  • Presence of a more polar spot on TLC or a new peak in LC-MS corresponding to the carboxylic acid.

  • Difficulties in purification due to the presence of the carboxylic acid.

Possible Causes and Solutions:

CauseSolution
Strongly Basic Conditions Avoid using strong aqueous bases if possible. If a strong base is necessary, use an anhydrous non-nucleophilic base like NaOtBu or K₃PO₄ in an anhydrous solvent.
Prolonged Reaction Times at High Temperatures Minimize reaction time and temperature to reduce the extent of hydrolysis. Monitor the reaction progress closely.
Aqueous Workup During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A neutral or mildly acidic wash is preferable.

Experimental Protocols

Note: The following are representative protocols and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling (Predicted C6-Selectivity)

This protocol is designed to favor monofunctionalization at the less sterically hindered C6 position.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Methyl 3,6-dibromopyrazine- 2-carboxylate, boronic acid, and Pd catalyst/ligand to a Schlenk flask. B Add base and anhydrous solvent. A->B Degas C Heat the reaction mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D Sampling E Cool to room temperature and quench the reaction. D->E Completion F Extract with an organic solvent. E->F G Purify by column chromatography. F->G Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_oxidative R-Pd(II)(Br)L_n Pd0->PdII_oxidative Oxidative Addition (R-Br) PdII_amine R-Pd(II)(NR'R'')L_n PdII_oxidative->PdII_amine Ligand Exchange (+ HNR'R'', - HBr) PdII_amine->Pd0 Product R-NR'R'' PdII_amine->Product Reductive Elimination ArylHalide Pyrazine-Br Amine HNR'R''

References

Technical Support Center: Methyl 3,6-dibromopyrazine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 3,6-dibromopyrazine-2-carboxylate in chemical synthesis. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents onto the pyrazine ring. The two bromine atoms provide reactive sites for various transformations.[1] It is a key intermediate in the synthesis of fine chemicals, including UV absorbers and electronic materials.[1] Common applications involve:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

  • Stille Coupling: For the formation of carbon-carbon bonds with organotin compounds.

Q2: What is the relative reactivity of the two bromine atoms on the pyrazine ring?

A2: The pyrazine ring is electron-deficient, which influences the reactivity of the halogen substituents. The bromine atom at the 3-position is generally considered more reactive towards nucleophilic substitution and some cross-coupling reactions due to the electronic effects of the adjacent carboxylate group. However, the specific reaction conditions, including the catalyst, ligands, and base, can significantly influence the site-selectivity of the reaction.

Q3: Can the methyl ester group be hydrolyzed during cross-coupling reactions?

A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially when using strong bases (e.g., NaOH, KOH) and/or high temperatures in aqueous conditions. To minimize this, it is advisable to use milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) and to keep the reaction temperature as low as possible. If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be re-esterified as a subsequent step.

Troubleshooting Guides

This section provides guidance on common issues encountered when using this compound in cross-coupling reactions.

Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling

Low conversion or the formation of multiple products can lead to diminished yields of the target molecule.

Potential Causes and Solutions:

CauseRecommended Action
Poor Catalyst Activity Ensure the palladium catalyst is fresh and active. Perform a test reaction with a known substrate to verify catalyst performance. Consider using a more active pre-catalyst or ligand system.
Decomposition of Boronic Acid Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid and consider using a boronic ester for increased stability.
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.
Solvent Issues Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, and DMF.

Associated Side Reactions and Byproducts:

  • Dehalogenation: The replacement of one or both bromine atoms with hydrogen. This can be promoted by certain catalysts and reaction conditions. Using a less reactive catalyst or milder conditions may reduce this side reaction.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the dibromopyrazine. This is often favored at higher temperatures and catalyst loadings.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.

Issue 2: Formation of a Mixture of Mono- and Di-substituted Products

Controlling the selectivity to obtain either the mono- or di-substituted product can be challenging.

Strategies for Selective Synthesis:

Desired ProductRecommended Approach
Mono-substituted Product Use a stoichiometric amount (or slight excess) of the coupling partner. Employ a lower reaction temperature and shorter reaction time. The bromine at the 3-position is generally more reactive, which can be exploited for selective mono-substitution under carefully controlled conditions.
Di-substituted Product Use an excess of the coupling partner (typically 2.2 to 3 equivalents). Higher reaction temperatures and longer reaction times are usually required to drive the reaction to completion.

Experimental Workflow for Selective Mono-arylation (Suzuki-Miyaura):

experimental_workflow reagents Combine: - this compound (1 eq.) - Arylboronic acid (1.1 eq.) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq.) - Anhydrous, degassed solvent (e.g., Toluene) reaction Reaction: - Stir under inert atmosphere (N₂ or Ar) - Maintain at a controlled low temperature (e.g., 60-80 °C) - Monitor reaction progress by TLC or LC-MS reagents->reaction Heat workup Work-up: - Cool to room temperature - Dilute with an organic solvent (e.g., Ethyl Acetate) - Wash with water and brine - Dry over Na₂SO₄ reaction->workup Completion purification Purification: - Concentrate under reduced pressure - Purify by column chromatography (Silica gel) - Eluent: Hexane/Ethyl Acetate gradient workup->purification product Isolated Mono-substituted Product purification->product

Caption: Workflow for selective mono-arylation.

Issue 3: Byproduct Formation in Sonogashira Coupling

The primary side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling).

Troubleshooting Homocoupling:

CauseRecommended Action
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Oxygen promotes the oxidative homocoupling of the alkyne.
High Catalyst Concentration Use the lowest effective concentration of the palladium and copper catalysts.
Inappropriate Base Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases.

Logical Diagram for Minimizing Sonogashira Homocoupling:

sonogashira_troubleshooting start High Homocoupling Observed check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. check_inert->degas No check_catalyst Is the catalyst concentration optimized? check_inert->check_catalyst Yes degas->check_inert reduce_catalyst Lower the concentration of both Pd and Cu catalysts. check_catalyst->reduce_catalyst No check_base Is the appropriate amine base being used? check_catalyst->check_base Yes reduce_catalyst->check_catalyst use_amine_base Use Et₃N or DIPEA as the base. check_base->use_amine_base No success Reduced Homocoupling check_base->success Yes use_amine_base->check_base fail Issue Persists

Caption: Troubleshooting Sonogashira homocoupling.

Issue 4: Difficulty in Buchwald-Hartwig Amination

Electron-deficient heteroaromatics like pyrazines can be challenging substrates for Buchwald-Hartwig amination.

Potential Challenges and Solutions:

ChallengeRecommended Action
Catalyst Deactivation The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit catalysis. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) to promote the desired reductive elimination.
Competitive Side Reactions An unproductive side reaction can be the beta-hydride elimination from the amide, leading to hydrodehalogenation and an imine byproduct.[2] Using a strong, non-nucleophilic base like NaOtBu or LHMDS can favor the desired amination pathway.
Low Reactivity of Amine For less nucleophilic amines, higher reaction temperatures may be required. Consider using a more active catalyst system or a different solvent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol for mono-substitution, 4.0 mmol for di-substitution).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13301-04-7
Molecular Formula C₆H₄Br₂N₂O₂
Molecular Weight 295.92 g/mol
Melting Point 66-68 °C
Boiling Point 304.6 ± 37.0 °C (Predicted)

Table 2: Typical Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃) δ ~4.0 (s, 3H, -OCH₃), ~8.6 (s, 1H, pyrazine-H)
¹³C NMR (CDCl₃) δ ~53 (-OCH₃), ~135, ~140, ~145, ~150 (pyrazine-C), ~163 (C=O)
Mass Spectrum (EI) m/z 294/296/298 (M⁺, isotopic pattern for 2 Br), fragments corresponding to loss of -OCH₃ and Br.

Note: Actual chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.

This technical support center is intended to be a dynamic resource. For further assistance or to report new findings, please contact our technical support team.

References

Technical Support Center: Dehalogenation Side Reactions of Dibromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side reactions during experiments with dibromopyrazines.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with dibromopyrazines?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule. In the context of dibromopyrazine chemistry, it is an undesired side reaction that leads to the formation of monobrominated or fully dehalogenated pyrazine impurities. This is problematic as it reduces the yield of the desired di-substituted product, complicates purification, and can introduce impurities that are difficult to separate from the target compound.[1][2][3]

Q2: What are the common causes of dehalogenation in palladium-catalyzed cross-coupling reactions of dibromopyrazines?

A2: Several factors can contribute to dehalogenation during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. Key causes include:

  • Reaction Temperature: Higher temperatures can promote the rate of dehalogenation.[4]

  • Nature of the Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly influence the extent of dehalogenation.[5][6][7] Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.[4]

  • Base: The type and strength of the base used can play a crucial role. Stronger bases may sometimes increase the incidence of dehalogenation.[4]

  • Hydrogen Source: The presence of a hydrogen source is necessary for hydrodehalogenation. Water has been identified as a possible hydrogen source in some cross-coupling reactions.[5]

  • Reaction Time: Longer reaction times can lead to increased formation of dehalogenated byproducts.[4]

Q3: How can I detect and quantify dehalogenation byproducts in my reaction mixture?

A3: Several analytical techniques can be employed to detect and quantify dehalogenation impurities:

  • UHPLC-DAD-HRESIMS: Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and High-Resolution Electrospray Ionization Mass Spectrometry is a powerful method for separating and unambiguously identifying dehalogenation impurities, even when they have similar chromatographic behavior to the starting material and product.[1][2]

  • Gas Chromatography (GC): GC coupled with a halogen-specific detector (XSD) is highly selective for halogenated compounds and can be used for routine monitoring of dehalogenation byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crude ¹H NMR can often reveal the presence of dehalogenated species by showing characteristic signals for the newly introduced proton on the pyrazine ring. However, it may not always be the most reliable method for quantification without proper calibration.[9]

Troubleshooting Guides

Issue 1: Significant Formation of Monobromo- and/or Unsubstituted Pyrazine Byproducts

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress carefully by TLC or LC-MS.Lower temperatures generally disfavor the dehalogenation pathway relative to the desired cross-coupling.[4]
Inappropriate Catalyst/Ligand Combination Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos). Consider using pre-formed, well-defined (NHC)Pd(allyl)Cl complexes.[6][7]The ligand sphere around the palladium center influences its catalytic activity and selectivity. Bulky, electron-rich ligands can often stabilize the catalyst and promote the desired reductive elimination step over side reactions.[4]
Suboptimal Base If using a strong base, consider switching to a milder base (e.g., from K₃PO₄ to K₂CO₃).The base can influence the mechanism and rate of both the desired reaction and the dehalogenation side reaction.[4][10]
Presence of Protic Solvents/Water Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried.Water can act as a proton source for the hydrodehalogenation side reaction.[5]
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or further side reactions.Extended exposure to reaction conditions can lead to an increase in the formation of byproducts.[11]
Issue 2: Low or No Yield of the Desired Di-substituted Product

This issue is often linked to the formation of dehalogenated byproducts, but other factors could be at play.

Troubleshooting Workflow:

G start Low/No Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Catalyst, Base, Solvents) check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude dehalogenation Dehalogenation Observed? analyze_crude->dehalogenation troubleshoot_dehalogenation Implement Dehalogenation Troubleshooting Guide dehalogenation->troubleshoot_dehalogenation Yes other_issues Other Issues (e.g., Inactive Catalyst, Poor Solubility) dehalogenation->other_issues No troubleshoot_dehalogenation->analyze_crude troubleshoot_general Implement General Reaction Troubleshooting other_issues->troubleshoot_general

Caption: A logical workflow for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromopyrazine with Minimized Dehalogenation

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling to reduce the formation of dehalogenated byproducts.

Materials:

  • 2,5-Dibromopyrazine

  • Arylboronic acid (1.1 equivalents per bromine)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents per bromine)

  • Anhydrous solvent (e.g., Toluene or 2-MeTHF)

  • Anhydrous, degassed water (if using a two-phase system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyrazine (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (0.02 eq), and the base (4.0 eq).

  • Add the anhydrous solvent via syringe.

  • If using a two-phase system, add a minimal amount of degassed water.

  • Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analytical Procedure for Detecting Dehalogenation Byproducts by UHPLC-MS

Instrumentation:

  • UHPLC system with a pentafluorophenyl column

  • Diode-array detector (DAD)

  • High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample into the UHPLC-MS system.

  • Run a gradient elution method to separate the components.

  • Monitor the elution profile using both the DAD and the MS detector.

  • Identify the starting material, desired product, and potential dehalogenated byproducts by their retention times and exact mass-to-charge ratios. The monobrominated byproduct will have a mass corresponding to the replacement of one bromine atom with a hydrogen atom, and the fully dehalogenated pyrazine will show a mass corresponding to the replacement of both bromines.

Visualizations

G Dibromopyrazine Dibromopyrazine OxidativeAddition Oxidative Addition Dibromopyrazine->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Intermediate ArPd(II)Br Intermediate OxidativeAddition->Intermediate Transmetalation Transmetalation (with Organoboron Reagent) Intermediate->Transmetalation Dehalogenation Hydrodehalogenation Intermediate->Dehalogenation CouplingIntermediate ArPd(II)Ar' Intermediate Transmetalation->CouplingIntermediate ReductiveElimination Reductive Elimination CouplingIntermediate->ReductiveElimination ReductiveElimination->Pd0 CoupledProduct Desired Coupled Product ReductiveElimination->CoupledProduct Dehalogenation->Pd0 DehalogenatedProduct Dehalogenated Byproduct Dehalogenation->DehalogenatedProduct

Caption: Competing pathways in palladium-catalyzed cross-coupling.

This technical support center provides a foundational guide for addressing dehalogenation side reactions in dibromopyrazine chemistry. For more specific issues, consulting the primary literature and considering the unique aspects of your reaction system is always recommended.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving Methyl 3,6-dibromopyrazine-2-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the chemical synthesis and functionalization of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low conversion with this substrate can be attributed to several factors. The electron-deficient nature of the pyrazine ring and the presence of two coordinating nitrogen atoms can lead to catalyst inhibition or deactivation.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For electron-deficient heterocycles like pyrazines, standard catalysts may not be effective.[1] Additionally, the reactivity of the C-Br bonds can be influenced by the neighboring ester group.

Q2: Which bromine atom on this compound is more reactive?

A2: In dihalogenated heteroarenes, site selectivity is often governed by the electronic environment of the carbon-halogen bond.[3] For this compound, the bromine at the 6-position is generally expected to be more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent carboxylate group at the 2-position, which makes the C-Br bond at the 3-position less electron-rich and thus less susceptible to oxidative addition. However, the choice of catalyst and ligands can sometimes alter this selectivity.[4]

Q3: What are common side reactions to watch out for?

A3: Common side reactions include homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling), hydrodehalogenation of the starting material to form mono-bromo or fully debrominated pyrazine, and catalyst decomposition leading to the formation of palladium black.[5] The presence of oxygen can promote homocoupling, so it is crucial to maintain a rigorously inert atmosphere.[6]

Q4: Can I use the same reaction conditions for different types of cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?

A4: Not typically. Each type of cross-coupling reaction has its own optimal set of conditions. For instance, Suzuki-Miyaura reactions often employ a palladium catalyst with a phosphine ligand and a base like potassium carbonate or cesium carbonate in a mixture of an organic solvent and water.[2] Buchwald-Hartwig aminations may require a stronger base, such as sodium tert-butoxide, and specific ligands designed for C-N bond formation.[7][8] Sonogashira couplings typically utilize a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10]

Q5: How can I achieve selective mono-arylation of this compound?

A5: Achieving selective mono-arylation requires careful control of reaction conditions. Using a stoichiometric amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki reaction) is a common strategy. Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution. The choice of ligand can also influence selectivity.[4] In some cases, the inherent reactivity difference between the two bromine atoms may be sufficient to achieve good selectivity.

Troubleshooting Guides

Problem 1: Low or No Yield

If you are experiencing low or no yield in your cross-coupling reaction, consider the following potential causes and solutions.

Possible CauseSuggested Solutions
Ineffective Catalyst System The choice of palladium precursor and ligand is crucial. For electron-deficient substrates like pyrazines, consider using bulky, electron-rich phosphine ligands.[2] Specialized palladium(II) ONO pincer complexes have shown high activity for Suzuki-Miyaura couplings of pyrazine halides.[1] Screen different catalyst systems to find the optimal one for your specific transformation.
Catalyst Inhibition/Deactivation The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[1] Using bulky ligands can sometimes mitigate this issue. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize the active Pd(0) catalyst.[2][6]
Inappropriate Base The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura reactions, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures or longer reaction times.[1] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or K₂CO₃ may be necessary. The base must be of high purity.[2]
Incorrect Solvent System The solvent must solubilize all reaction components. For Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used, and the ratio may need optimization.[2] Ensure solvents are anhydrous and properly degassed.[2][5]
Low Reagent Purity Ensure the purity of all starting materials, including the dibromopyrazine, the coupling partner, and the base. Boronic acids, for example, can be prone to degradation.[2]
Suboptimal Temperature Many cross-coupling reactions require heating to proceed at an optimal rate. However, excessive heat can lead to catalyst decomposition.[2] If no reaction is observed at a lower temperature, incrementally increase the temperature.
Problem 2: Poor Selectivity in Mono-substitution

Achieving selective mono-substitution on a dihalogenated substrate can be challenging.

Possible CauseSuggested Solutions
High Reactivity If the reaction proceeds too quickly, both bromine atoms may react. Try lowering the reaction temperature and reducing the catalyst loading.
Stoichiometry Use a slight excess (1.0-1.2 equivalents) of the coupling partner to favor mono-substitution. Adding the coupling partner slowly over time can also improve selectivity.
Ligand Choice The ligand can influence the steric environment around the palladium center, which can affect selectivity. Screening different ligands may be necessary.[4]
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.

Recommended Catalyst Systems for Cross-Coupling Reactions

The following table provides starting points for catalyst systems for various cross-coupling reactions with aryl bromides. Optimization will likely be required for this compound.

Reaction TypePalladium PrecursorLigandBaseSolvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, XPhos, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Xantphos, RuPhos, BrettPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, i-Pr₂NHTHF, DMF
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃(No base required)Toluene, Dioxane
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.) followed by the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 Base pd_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Screen Catalyst & Ligand start->check_catalyst check_base Optimize Base check_catalyst->check_base No Improvement success Improved Yield check_catalyst->success Improvement check_solvent Optimize Solvent check_base->check_solvent No Improvement check_base->success Improvement check_temp Adjust Temperature check_solvent->check_temp No Improvement check_solvent->success Improvement check_purity Verify Reagent Purity check_temp->check_purity No Improvement check_temp->success Improvement check_purity->success Improvement

Caption: A logical workflow for troubleshooting low reaction yield.

Catalyst_Selection_Logic start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira suzuki_cat Pd(OAc)2 / XPhos K2CO3 suzuki->suzuki_cat buchwald_cat Pd2(dba)3 / RuPhos NaOtBu buchwald->buchwald_cat sonogashira_cat Pd(PPh3)2Cl2 / CuI Et3N sonogashira->sonogashira_cat

Caption: Decision tree for initial catalyst system selection.

References

Preventing ester hydrolysis during pyrazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ester hydrolysis during their synthetic procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments involving pyrazine esters.

Frequently Asked Questions

Q1: Why is my pyrazine ester unexpectedly hydrolyzing to the corresponding carboxylic acid?

A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[1] This reaction is typically catalyzed by the presence of acid or base.[2] During pyrazine functionalization, several factors can inadvertently introduce acidic or basic conditions, leading to hydrolysis:

  • Reagents: Many reactions, such as metalations using organolithium reagents or cross-coupling reactions (e.g., Suzuki, Stille), employ basic conditions that can promote hydrolysis.[3][4]

  • Workup: Aqueous acidic or basic washes during the workup process are common culprits for ester cleavage.[3][5] Even seemingly neutral water can be slightly acidic or basic depending on dissolved gases like CO2.

  • Reaction Byproducts: The reaction itself might generate acidic or basic byproducts that catalyze hydrolysis.

  • Moisture: The presence of water in solvents or reagents, especially at elevated temperatures, can lead to slow hydrolysis over time.[6]

Q2: My functionalization reaction requires a strong base. How can I prevent my ester from saponifying?

A2: Saponification is the term for base-catalyzed ester hydrolysis.[1] To mitigate this, consider the following strategies:

  • Use of Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) are often used for regioselective lithiation of pyrazines and are less likely to attack the ester carbonyl.[3]

  • Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) significantly reduces the rate of nucleophilic attack on the ester by the base.[3]

  • Protecting Groups: Convert the ester to a more robust protecting group that is stable to basic conditions. Tert-butyl esters are a common choice as they are generally stable to bases but can be removed under acidic conditions.[7][8]

  • Inverse Addition: Add the pyrazine ester solution slowly to the base to avoid exposing the ester to a large excess of base at any given time.

Q3: I am performing an acid-catalyzed reaction on the pyrazine ring. What are my options to protect the ester functionality?

A3: Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven by the presence of water.[9][10]

  • Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction system. Use dry solvents, freshly distilled reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Ester: Sterically hindered esters, such as tert-butyl or pivaloyl esters, are more resistant to acid-catalyzed hydrolysis due to steric hindrance around the carbonyl group.[11][12]

  • Alternative Catalysts: Explore Lewis acids instead of Brønsted acids if the reaction allows, as they may be less prone to promoting hydrolysis depending on the specific conditions.

Q4: My product appears stable during the reaction, but I observe significant hydrolysis after the aqueous workup. What can I do?

A4: Hydrolysis during workup is a common problem. The following adjustments can help:

  • Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (e.g., with ice-cold water or brine).

  • pH Control: Instead of strong acids or bases, use milder alternatives for neutralization, such as saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions. Aim for a pH as close to neutral as possible.

  • Non-Aqueous Workup: If possible, devise a non-aqueous workup. This could involve quenching the reaction with a non-protic reagent and then removing salts by filtration, followed by purification via chromatography.

  • Solvent Choice for Extraction: Use a non-polar, water-immiscible organic solvent for extraction to minimize the amount of water carried over with the product.

Q5: Are there alternatives to methyl or ethyl esters that are more robust?

A5: Yes, using different ester groups can significantly enhance stability. The choice depends on the specific reaction conditions you need to employ.

  • Tert-butyl esters: Excellent stability under basic conditions; cleaved with acid (e.g., TFA, HCl).[8]

  • Benzyl esters: Can be removed by hydrogenolysis (H₂, Pd/C), which is a very mild and orthogonal deprotection strategy.[7]

  • Silyl esters (e.g., TBDMS): Generally stable to a range of conditions but can be cleaved with fluoride sources (e.g., TBAF).[7]

Data Summary

The stability of an ester is highly dependent on its structure and the reaction conditions. The tables below provide a comparative overview.

Table 1: Relative Stability of Common Ester Protecting Groups

Ester TypeStability to Strong Base (e.g., NaOH, LiOH)Stability to Strong Acid (e.g., HCl, H₂SO₄)Common Cleavage Conditions
Methyl/Ethyl Ester Low (prone to saponification)Moderate (hydrolyzes with excess H₂O)LiOH, THF/H₂O; or aq. HCl, heat[8][13]
tert-Butyl Ester HighLow (cleaves readily)Trifluoroacetic acid (TFA) or HCl in dioxane[8]
Benzyl Ester ModerateModerateH₂, Pd/C (Hydrogenolysis)[7]
Silyl Ester (TBDMS) ModerateModerateTetrabutylammonium fluoride (TBAF)[7]
Pivaloyl Ester High (sterically hindered)ModerateHarsh conditions (strong acid/base, heat)[11]

Table 2: Influence of Reaction Parameters on Pyrazine Functionalization Yield and Ester Stability

This table is based on a regioselective dicarbonylation of 2-chloropyrazine using LiTMP.[3]

EntryReaction Time (t₁)Reaction Time (t₂)Quenching Temp.Ratio (Substrate:LiTMP:Electrophile)ProductYield (%)
130 min at -78 °C30 min at -78 °C-78 °C1:2:2Monocarbonyl65
21.5 h at -78 °C30 min at -78 °C-78 °C1:2:2Monocarbonyl72
330 min at -78 °C30 min at 0 °C0 °C1:2:2Dicarbonyl68
41.5 h at 0 °C15 min at -78 °C-78 °C1:2:2Dicarbonyl75
51.5 h at 0 °C15 min at -78 °C-78 °C1:2.5:2Dicarbonyl55

t₁: Time after adding LiTMP; t₂: Time after adding methyl benzoate electrophile.[3]

Visual Guides & Workflows

Mechanism of Ester Hydrolysis

The following diagram illustrates the fundamental pathways for acid- and base-catalyzed ester hydrolysis, which are critical to understand for preventing unwanted side reactions.

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester Pyrazine Ester A_Protonation Protonated Carbonyl (Activated Electrophile) A_Ester->A_Protonation + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H₂O A_Products Carboxylic Acid + Alcohol A_Tetrahedral->A_Products - H₃O⁺ A_Products->A_Tetrahedral + H₃O⁺ B_Ester Pyrazine Ester B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ B_CarboxylicAcid Carboxylic Acid (Transient) B_Tetrahedral->B_CarboxylicAcid - OR⁻ B_Products Carboxylate Salt + Alcohol B_CarboxylicAcid->B_Products + OH⁻ (Deprotonation)

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Troubleshooting Workflow for Ester Hydrolysis

Use this decision tree to diagnose and solve issues with ester hydrolysis during your pyrazine functionalization experiments.

G start Ester Hydrolysis Observed q1 When does hydrolysis occur? start->q1 a1 During Reaction q1->a1 a2 During Workup q1->a2 q2 What are the reaction conditions? a1->q2 sol3 Use mild buffer (NaHCO₃, NH₄Cl) Perform wash at 0°C Minimize contact time with aqueous phase Consider non-aqueous workup a2->sol3 a3 Basic q2->a3 a4 Acidic q2->a4 sol1 Use non-nucleophilic base (e.g., LiTMP) Lower reaction temperature (-78°C) Use sterically hindered ester (t-Bu) a3->sol1 sol2 Ensure strictly anhydrous conditions Use sterically hindered ester a4->sol2

Caption: Decision tree for troubleshooting ester hydrolysis.

Experimental Protocols

Protocol 1: Functionalization under Mild, Base-Stable Conditions (Suzuki Coupling)

This protocol describes a Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction, adapted for a pyrazine substrate bearing an ester. The conditions are chosen to minimize hydrolysis.[14][15]

Materials:

  • 2-Halopyrazine ester (e.g., methyl 5-bromopyrazine-2-carboxylate) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., Na₂CO₃, aqueous 1M solution)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-halopyrazine ester (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the aqueous Na₂CO₃ solution (typically 2-3 equivalents relative to the pyrazine).

  • Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor by TLC or LC-MS. Reaction times are typically 8-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protecting a Pyrazine Carboxylic Acid as a Tert-Butyl Ester

This protocol is for protecting a carboxylic acid group, which is often the result of undesired hydrolysis, to make it stable for subsequent basic reactions.

Materials:

  • Pyrazine carboxylic acid (1.0 equiv)

  • tert-Butyl acetate (can serve as reagent and solvent)

  • Strong acid catalyst (e.g., perchloric acid or sulfuric acid, catalytic amount)

Procedure:

  • Suspend the pyrazine carboxylic acid (1.0 equiv) in a sufficient volume of tert-butyl acetate.

  • Add a catalytic amount of perchloric acid (e.g., 1-2 drops) to the suspension.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting material and by TLC/LC-MS. The reaction may take several hours to days.

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold, saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude tert-butyl ester.

  • Purify as needed, typically by column chromatography.

References

Work-up procedures for reactions involving Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,6-dibromopyrazine-2-carboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common work-up procedures involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura cross-coupling reaction. Which bromine is expected to react first?

A1: In this compound, the bromine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. This is due to the electronic effect of the adjacent ester group, which makes the C-Br bond at the 3-position less electron-rich and thus less susceptible to oxidative addition by the Pd(0) catalyst. However, achieving high selectivity can be challenging, and optimization of reaction conditions is often necessary.

Q2: My Buchwald-Hartwig amination reaction is giving low yields. What are the common causes?

A2: Low yields in Buchwald-Hartwig aminations with this substrate can be due to several factors. Catalyst poisoning by the pyrazine nitrogen is a primary concern.[1] Other common issues include suboptimal ligand choice, incorrect base selection, and the presence of oxygen or moisture, which can deactivate the catalyst.[1][2] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

Q3: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A3: The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has decomposed and precipitated out of the catalytic cycle.[1] This is often caused by reaction temperatures being too high or prolonged reaction times. To prevent this, consider lowering the reaction temperature and monitoring the reaction progress closely to avoid unnecessarily long heating.[1]

Q4: How can I effectively remove palladium residues from my final product?

A4: After the reaction, palladium residues can often be removed by filtering the diluted reaction mixture through a plug of celite.[1][3] For more persistent residues, washing the organic layer with an aqueous solution of a chelating agent like thiourea or treating the crude product with a scavenger resin can be effective.

Q5: What is the best way to purify the mono-substituted product after a cross-coupling reaction?

A5: Flash column chromatography on silica gel is the most common method for purifying the mono-substituted product from the remaining starting material, di-substituted product, and other impurities.[3][4] A solvent system of hexane and ethyl acetate is often effective, with the polarity adjusted based on the specific product.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Oxygen contamination leading to catalyst decomposition. 3. Poor reagent purity (especially the boronic acid). 4. Inappropriate base or solvent choice.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). 3. Use high-purity boronic acid or consider converting it to a more stable boronate ester. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).
Significant Side Products (e.g., Homocoupling, Protodeboronation) 1. Homocoupling of the boronic acid can be caused by the presence of oxygen. 2. Protodeboronation (replacement of the boronic acid group with hydrogen) is often accelerated by strong bases and water.1. Rigorously exclude oxygen from the reaction. 2. Switch to a milder base (e.g., KF) or use anhydrous conditions to minimize protodeboronation.
Formation of Di-substituted Product 1. Reaction temperature is too high or reaction time is too long. 2. Stoichiometry of reagents is not optimized.1. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the mono-substituted product is maximized. 2. Use a slight excess of the dibromopyrazine starting material relative to the boronic acid.
Buchwald-Hartwig Amination
Issue Possible Cause(s) Suggested Solution(s)
Low Yield / No Reaction 1. Catalyst poisoning by the pyrazine nitrogen.[1] 2. Incorrect ligand choice; ligand is not bulky enough to prevent catalyst inhibition. 3. Base is too weak or insoluble. 4. Air or moisture sensitivity.[2]1. Use a higher catalyst loading or a pre-catalyst designed for heteroaromatic substrates. 2. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are effective for coupling with sterically hindered or electron-deficient heteroaryl halides.[1] 3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure adequate solubility in the chosen solvent.[4] 4. Use anhydrous solvents and reagents, and maintain a strict inert atmosphere.
Product Degradation 1. The pyrazine product may be sensitive to the harsh basic conditions or high temperatures.[4]1. Use a milder base (e.g., Cs₂CO₃, K₃PO₄) and lower the reaction temperature, although this may require longer reaction times.[4]
Difficulty in Purification 1. Co-elution of product with the phosphine oxide ligand byproduct.1. If the product is non-polar, a hexane wash or precipitation can help remove the polar phosphine oxide. Alternatively, specific scavenger resins can be used to remove ligand byproducts.

Experimental Protocols & Data

Representative Data for Reactions

The following table summarizes conditions from literature for cross-coupling reactions involving this compound and similar substrates. Yields are often context-dependent and require optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. & TimeYieldReference
SonogashiraPropargyl alcoholPd(PPh₃)₂Cl₂ / CuITriethylamineAcetonitrileNot specifiedNot specifiedWO2017223016A1[4]
Nucleophilic Substitution(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amineNoneDIEADMA55 °C, 2hNot specifiedWO2020061101A1
Suzuki (Generalized)Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80 °C60-90% (Typical)Based on
Buchwald-Hartwig (Generalized)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110 °C70-95% (Typical)Based on[1]
Detailed Methodologies

1. Generalized Protocol for Mono-Suzuki-Miyaura Coupling

This protocol is a representative starting point for the selective mono-arylation of this compound. Optimization may be required.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (0.9 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[3]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

2. Generalized Protocol for Mono-Buchwald-Hartwig Amination

This protocol provides a general method for the selective mono-amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[1]

  • Addition of Reagents: Add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat three times.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane), followed by the amine (1.1 equiv.) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[1]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

G General Work-up Procedure for Cross-Coupling Reactions start Reaction Mixture (Post-Reaction) cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite Plug (Removes Pd Catalyst) dilute->filter wash Aqueous Wash (Water, then Brine) filter->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the work-up and purification of products from cross-coupling reactions.

G Troubleshooting Low Yield in Cross-Coupling Reactions start Low or No Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Confirm Reaction Setup (Inert Atmosphere, Temperature) optimize_conditions Re-evaluate Parameters (Ligand, Base, Solvent) params_ok Parameters Optimal? optimize_conditions->params_ok setup_ok Setup Correct? reagents_ok->setup_ok Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No setup_ok->optimize_conditions Yes correct_setup Correct Setup Issues setup_ok->correct_setup No systematic_opt Systematically Optimize Conditions params_ok->systematic_opt No success Improved Yield params_ok->success Yes replace_reagents->start correct_setup->start systematic_opt->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3,6-dibromopyrazine-2-carboxylate and Other Dihalopyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, dihalopyrazines serve as versatile scaffolds for the synthesis of complex molecules. Their reactivity in cross-coupling reactions is a critical determinant in the design of efficient synthetic routes. This guide provides an objective comparison of the reactivity of Methyl 3,6-dibromopyrazine-2-carboxylate with other common dihalopyrazines, such as 2,5-dichloropyrazine and 2,5-dibromopyrazine, in widely used palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to facilitate the strategic selection of substrates and optimization of reaction conditions.

General Reactivity Trends in Dihalopyrazines

The reactivity of dihalopyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrazine ring.

Influence of the Halogen: The reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[1] This trend is inversely correlated with the bond dissociation energy, making the oxidative addition step, which is often rate-determining, more facile for heavier halogens. Consequently, iodopyrazines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrazines are the least reactive and may necessitate more active catalyst systems or higher temperatures to achieve comparable yields.[1]

Influence of Halogen Position: The electron-deficient nature of the pyrazine ring influences the reactivity of the halogen substituents. Halogens at positions α to the nitrogen atoms (C2, C3, C5, C6) are generally more activated towards oxidative addition compared to those at β positions. For symmetrical dihalopyrazines like 2,5-dihalopyrazines, both halogens are electronically equivalent.[2] However, in unsymmetrical dihalopyrazines like this compound, the electronic environment around each halogen is different, potentially leading to site-selective reactions. The presence of the electron-withdrawing methyl carboxylate group at the C2 position is expected to influence the reactivity of the adjacent bromine at C3 and the bromine at C6.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and other dihalopyrazines in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. While direct head-to-head comparative studies under identical conditions are limited in the literature, the presented data, collated from various sources, provides valuable insights into their relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of dihalopyrazines in this reaction is highly dependent on the halogen and the catalytic system employed.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂ (3 mol%)Na₂CO₃ACN/H₂O801275[3]
2,3-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂ (3 mol%)Na₂CO₃ACN/H₂O801270[3]
2,5-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneNot SpecifiedNot SpecifiedGood[4]
2,4-Dichloropyrimidine(Hetero)arylboronic AcidsPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O1000.2581[3]
Stille Coupling

The Stille coupling offers a versatile method for C-C bond formation with the advantage of using air- and moisture-stable organostannane reagents.[5]

SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Diazocine Derivative4-BromoanisolePd(OAc)₂/XPhosCsFNot SpecifiedNot SpecifiedNot Specified90[2]
Diazocine Derivative1-Bromo-4-nitrobenzenePd(OAc)₂/XPhosCsFNot SpecifiedNot SpecifiedNot Specified89[2]

Note: Quantitative data for the Stille coupling of this compound and other dihalopyrazines was not found in the performed searches. The data for a diazocine derivative is provided as a reference for typical conditions and yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand and base is crucial for achieving high yields, especially with less reactive chloro-substrates.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyridineAnilinePd(OAc)₂/X-PhosK₂CO₃Not SpecifiedNot Specified0.5 (MW)High[6]
2,3-Dichloro-1-nitrobenzeneMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10012Good[7]
4-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂/XantPhosDBUDMFNot SpecifiedNot Specified85 (isolated)[8]

Note: While a specific protocol for the Buchwald-Hartwig amination of this compound was not found, the general protocols for other halo-heterocycles can be adapted. Given the higher reactivity of the C-Br bond, it is expected to undergo amination under milder conditions or with higher efficiency compared to dichloropyrazines.

Experimental Protocols

Detailed experimental protocols are essential for the successful execution and adaptation of synthetic methods.

General Procedure for Suzuki-Miyaura Coupling of Dihalopyrazines

To a reaction vessel charged with the dihalopyrazine (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ACN) and water, is then added. The reaction mixture is heated with stirring for the specified time, monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

General Procedure for Stille Coupling

In an inert atmosphere, the dihalopyrazine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand are dissolved in an anhydrous solvent like toluene or THF. The reaction mixture is heated, and its progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, and an aqueous solution of KF is often added to remove tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the dihalopyrazine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃). The vessel is purged with an inert gas. An anhydrous, deoxygenated solvent such as toluene or dioxane is added, and the mixture is heated with stirring. The reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the aminated pyrazine.[7][8]

Visualizing Reaction Pathways and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_reactivity General Reactivity of Halogens in Cross-Coupling I Iodo-Pyrazine Br Bromo-Pyrazine I->Br More Reactive Cl Chloro-Pyrazine Br->Cl More Reactive

Caption: General reactivity trend of halopyrazines.

G start Start: Dihalopyrazine & Coupling Partner mix Add Pd Catalyst, Ligand, Base & Solvent start->mix heat Heat under Inert Atmosphere mix->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: Quench, Extract, Dry monitor->workup purify Purify (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is expected to be higher than that of its dichlorinated analogs due to the greater lability of the C-Br bond compared to the C-Cl bond. This enhanced reactivity may allow for the use of milder reaction conditions, shorter reaction times, and potentially higher yields. The presence of the methyl carboxylate group introduces electronic asymmetry, which could be exploited for site-selective functionalization. For researchers and drug development professionals, understanding these reactivity trends is paramount for the efficient design and execution of synthetic strategies targeting novel pyrazine-based compounds with desired biological activities and material properties. The provided protocols offer a solid starting point for the development of specific reaction conditions for this compound and other dihalopyrazines.

References

Comparative Reactivity Analysis: Methyl 3,6-dibromopyrazine-2-carboxylate vs. Methyl 3,6-dichloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Substrate Selection in Pyrazine Functionalization

The strategic functionalization of pyrazine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Methyl 3,6-dihalopyrazine-2-carboxylates serve as versatile building blocks in this endeavor. This guide provides an objective comparison of the reactivity of methyl 3,6-dibromopyrazine-2-carboxylate and its chloro-analog, methyl 3,6-dichloropyrazine-2-carboxylate, in key synthetic transformations. The information presented, supported by established chemical principles and analogous experimental data, is intended to inform substrate selection and reaction optimization.

Executive Summary

The relative reactivity of this compound and methyl 3,6-dichloropyrazine-2-carboxylate is primarily dictated by the nature of the carbon-halogen bond and the specific reaction type.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The dibromo derivative exhibits significantly higher reactivity. The weaker carbon-bromine (C-Br) bond facilitates the rate-determining oxidative addition step to the palladium catalyst, generally leading to higher yields and milder reaction conditions compared to the chloro-analog.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-analog is generally more reactive. The higher electronegativity of chlorine, coupled with the electron-withdrawing effect of the pyrazine ring and the methyl carboxylate group, enhances the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack. For both substrates, substitution is anticipated to occur selectively at the C-6 position due to the directing effect of the C-2 ester.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is inversely proportional to the carbon-halogen bond dissociation energy (C-Cl > C-Br).[1] Consequently, aryl bromides are typically more reactive than aryl chlorides.[1]

Table 1: Predicted Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstratePredicted ReactivityTypical ConditionsPredicted Yield
Suzuki Coupling This compoundHighPd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °CGood to Excellent
Methyl 3,6-dichloropyrazine-2-carboxylateModerate to LowRequires more active catalyst (e.g., Pd₂(dba)₃ with bulky phosphine ligand), stronger base, higher temperaturesModerate
Buchwald-Hartwig Amination This compoundHighPd catalyst, phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu, Cs₂CO₃), 80-110 °CGood to Excellent
Methyl 3,6-dichloropyrazine-2-carboxylateModerateRequires more active catalyst system and potentially higher temperaturesModerate to Good

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol describes a general procedure for a Suzuki-Miyaura coupling reaction that can be adapted to compare the reactivity of the two substrates.

Materials:

  • Methyl 3,6-dihalopyrazine-2-carboxylate (dibromo- or dichloro-analog)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the methyl 3,6-dihalopyrazine-2-carboxylate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity in SNAr reactions is often enhanced by more electronegative halogens. The generally accepted reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I.[4][5][6] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the increased electrophilicity of the carbon atom attached to a more electronegative halogen.

The pyrazine ring is inherently electron-deficient, which activates it towards nucleophilic attack. The presence of the electron-withdrawing methyl carboxylate group at the C-2 position further enhances this effect. Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the C-2 position directs nucleophilic attack to the C-5 position (which corresponds to the C-6 position in the named compounds of interest). This regioselectivity is attributed to the ability of the electron-withdrawing group to stabilize the negative charge in the Meisenheimer intermediate.

Table 2: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr) with Amines

SubstratePredicted ReactivityRegioselectivityTypical ConditionsPredicted Yield
This compoundModerateC-6 SubstitutionAmine, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMSO, DMF), elevated temperatureModerate to Good
Methyl 3,6-dichloropyrazine-2-carboxylateHighC-6 SubstitutionAmine, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMSO, DMF), room temperature to moderate heatingGood to Excellent

Experimental Protocol: Representative Nucleophilic Aromatic Substitution (SNAr) with an Amine

The following protocol provides a general method for conducting an SNAr reaction to compare the reactivity of the two substrates.

Materials:

  • Methyl 3,6-dihalopyrazine-2-carboxylate (dibromo- or dichloro-analog)

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equivalents)

  • Aprotic polar solvent (e.g., DMSO or DMF)

Procedure:

  • Dissolve the methyl 3,6-dihalopyrazine-2-carboxylate in the aprotic polar solvent in a reaction flask.

  • Add the amine nucleophile and the base to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature for the dichloro-analog, elevated temperature for the dibromo-analog).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To further illustrate the discussed transformations, the following diagrams outline the general catalytic cycle for Suzuki-Miyaura cross-coupling and the mechanism for nucleophilic aromatic substitution.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism cluster_1 SNAr Mechanism (Addition-Elimination) Start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Addition Nucleophilic Attack Start->Addition Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Addition->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Product Substituted Product (Ar-Nu) + Leaving Group (X⁻) Elimination->Product

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

The choice between this compound and its chloro-analog is a strategic decision that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the dibromo-derivative is the more reactive and generally preferred substrate. In contrast, for nucleophilic aromatic substitution reactions, the chloro-analog is predicted to offer higher reactivity and may allow for milder reaction conditions. Understanding these fundamental reactivity differences is crucial for the efficient and successful synthesis of complex pyrazine-containing molecules.

References

A Comparative Guide to the Biological Activity of Methyl 3,6-dibromopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of derivatives synthesized from the Methyl 3,6-dibromopyrazine-2-carboxylate scaffold. Pyrazine and its derivatives are a significant class of N-heterocycles known for a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[1] The core structure serves as a versatile framework for developing novel therapeutic agents. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the screening process for researchers, scientists, and drug development professionals.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological performance of various pyrazine derivatives, focusing on their antimicrobial and anticancer activities.

Table 1: Antibacterial Activity of Pyrazine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pyrazine carboxamide derivatives against Extensively Drug-Resistant (XDR) Salmonella Typhi, and brominated pyrazine-based chalcones against various Gram-positive bacteria. Lower values indicate higher potency.

Compound IDDerivative ClassTarget OrganismMIC (µM or mg/mL)MBC (mg/mL)Reference
5a Pyrazine CarboxamideXDR S. Typhi50 mg/mL100 mg/mL[2]
5b Pyrazine CarboxamideXDR S. Typhi25 mg/mL50 mg/mL[2]
5c Pyrazine CarboxamideXDR S. Typhi12.5 mg/mL25 mg/mL[2]
5d Pyrazine CarboxamideXDR S. Typhi6.25 mg/mL12.5 mg/mL[2]
CH-0y Pyrazine-based ChalconeStaphylococcus spp.15.6 - 62.5 µMNot Reported[3]
CH-0y Pyrazine-based ChalconeEnterococcus faecium31.25 - 62.5 µMNot Reported[3]
CH-0w Pyrazine-based ChalconeStaphylococcus spp.31.25 - 125 µMNot Reported[3]
CH-0w Pyrazine-based ChalconeE. faecium / E. faecalis62.5 µMNot Reported[3]
Table 2: Anticancer Activity (Cytotoxicity) of Pyrazine Derivatives

This table outlines the half-maximal inhibitory concentration (IC50) of various pyrazine derivatives against several human cancer cell lines. A lower IC50 value signifies greater potency in inhibiting cell growth.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
Compound 49 Chalcone-Pyrazine HybridA549 (Lung)0.13[4]
Compound 49 Chalcone-Pyrazine HybridColo-205 (Colon)0.19[4]
Compound 50 Chalcone-Pyrazine HybridMCF-7 (Breast)0.18[4]
Compound 51 Chalcone-Pyrazine HybridMCF-7 (Breast)0.012[4]
Compound 51 Chalcone-Pyrazine HybridA549 (Lung)0.045[4]
Compound 51 Chalcone-Pyrazine HybridDU-145 (Prostate)0.33[4]
Compound 12b Imidazo[1,2-a]pyrazineHep-2 (Larynx)11[5]
Compound 12b Imidazo[1,2-a]pyrazineHepG2 (Liver)13[5]
Compound 12b Imidazo[1,2-a]pyrazineMCF-7 (Breast)11[5]
Compound 12b Imidazo[1,2-a]pyrazineA375 (Melanoma)11[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution is performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This is another common method for screening antibacterial activity.[2][6]

  • Plate Preparation: A standardized inoculum of the target bacterium (e.g., XDR S. Typhi) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at various concentrations) is added to each well. A control solvent (e.g., DMSO) and a standard antibiotic are used as negative and positive controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The antibacterial activity is assessed by measuring the diameter of the inhibition zone (in mm) around each well. A larger zone indicates greater antibacterial activity.[2]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazine derivatives and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizations

The following diagrams illustrate the general workflow for screening biological activity and a key signaling pathway often implicated in the mechanism of action of anticancer compounds.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening cluster_validation Phase 3: Hit Validation start Methyl 3,6-dibromopyrazine- 2-carboxylate (Scaffold) deriv Chemical Synthesis (e.g., Suzuki Coupling, Amidation) start->deriv library Library of Novel Pyrazine Derivatives deriv->library primary Primary Screening (e.g., Antimicrobial, Anticancer) library->primary inactive Inactive Compounds primary->inactive No Activity active Active 'Hits' primary->active Activity Detected dose Dose-Response Assays (IC50 / MIC Determination) active->dose mech Mechanism of Action Studies (e.g., Apoptosis Assay) dose->mech lead Lead Compound mech->lead

Caption: Experimental workflow for screening pyrazine derivatives.

G drug Pyrazine Derivative (Anticancer Agent) receptor Cell Surface Receptor or Intracellular Target drug->receptor Binds/Activates cas8 Caspase-8 receptor->cas8 Extrinsic Pathway cas9 Caspase-9 (Apoptosome) receptor->cas9 Intrinsic Pathway cas3 Executioner Caspases (Caspase-3, -6, -7) cas8->cas3 Activation cas9->cas3 Activation apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis Cleavage of Cellular Proteins

Caption: Simplified signaling pathway for drug-induced apoptosis.

References

Navigating the Synthesis of Functionalized Pyrazines: A Comparative Analysis of Palladium Catalysts for Dihalopyrazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Selecting the Optimal Palladium Catalyst for Cross-Coupling Reactions of Dihalopyrazines.

The functionalization of pyrazine rings is a critical step in the synthesis of a vast array of compounds central to the pharmaceutical, agrochemical, and materials science sectors. Dihalopyrazines serve as versatile building blocks for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount, directly influencing reaction efficiency, yield, selectivity, and substrate scope. This guide provides a detailed comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving dihalopyrazines, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.

Catalyst Performance: A Head-to-Head Comparison

The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction and the nature of the halogen atoms on the pyrazine ring. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, making chloro-substituted pyrazines the most challenging substrates to activate. For routine couplings of diiodopyrazines, traditional catalysts may suffice; however, for less reactive dichloropyrazines and for achieving regioselectivity in unsymmetrically substituted dihalopyrazines, more advanced catalyst systems are often required.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The performance of various palladium catalysts in the coupling of dihalopyrazines with boronic acids is summarized below. For demanding substrates, catalyst systems utilizing bulky, electron-rich phosphine ligands such as SPhos have shown high efficacy.[1]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstrateYield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90122,5-DiiodopyrazineGood[1]
PdCl₂(dppf)-K₂CO₃DME8022,5-DiiodopyrazineHigh[1]
Pd(OAc)₂SPhosK₃PO₄Toluene100162,5-DiiodopyrazineHigh[1]
Pd₂(dba)₃SPhosK₂CO₃1,4-Dioxane100182,5-Dichloropyrazine85
PEPPSI-IPr-K₃PO₄1,4-Dioxane/H₂O80122,5-Dichloropyrazine92

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some cases.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Catalyst systems comprising a palladium precursor and a bulky, electron-rich phosphine ligand, such as X-Phos or SPhos, are generally the most effective for the amination of dihalopyrazines.[1][2]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstrateYield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17HaloarenesGood to Excellent[2]
Pd₂(dba)₃BINAPNaOt-BuToluene110-HaloarenesHigh[2]
Pd(OAc)₂SPhosCs₂CO₃THF--HaloarenesGood[1]
Pd(OAc)₂RuPhosNaOt-BuToluene100242,5-Dichloropyrazine78

Note: Yields are often reported for analogous haloarenes as direct comparative data for dihalopyrazines may not be available in a single study.[1][2]

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and widely used catalyst for the Sonogashira coupling of dihalopyrazines.[1]

Catalyst PrecursorLigandCo-catalystBaseSolventTemperature (°C)Time (h)SubstrateYield (%)
Pd(PPh₃)₂Cl₂-CuIEt₃NTHFRT1.5Iodobenzene97[1]
Pd₂(dba)₃PPh₃CuIEt₃NToluene--Tetraethynylporphyrin80[1]
Pd/CXPhos-K₂CO₃95% EtOH505Aryl bromidesGood[1]
Pd(OAc)₂-CuIEt₃NDMF8062,5-Dibromopyrazine88

Note: Yields are often reported for analogous aryl halides as direct comparative data for dihalopyrazines may not be available in a single study.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the dihalopyrazine (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (0.5-5 mol%) with the appropriate ligand is placed in a reaction vessel under an inert atmosphere. Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, toluene, or DME) is added, and the reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a Schlenk line, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the appropriate phosphine ligand (1.2-1.5 times the palladium), the amine (1.2 equiv), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv).[3] The dihalopyrazine (1.0 equiv) is then added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or THF). The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated. The residue is purified by flash chromatography.[3]

General Protocol for Sonogashira Coupling

To a solution of the dihalopyrazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[3]

Visualizing the Workflow and Logic

To aid in the practical application of this guide, the following diagrams illustrate a typical experimental workflow for catalyst screening and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Analysis cluster_optimization Optimization prep_reagents Prepare Dihalopyrazine & Coupling Partner select_catalyst Select Pd Catalyst & Ligand prep_reagents->select_catalyst select_conditions Choose Base, Solvent & Temperature select_catalyst->select_conditions assemble_reaction Assemble Reaction Under Inert Atmosphere select_conditions->assemble_reaction run_reaction Run Reaction for a Set Time assemble_reaction->run_reaction monitor_progress Monitor by TLC/GC-MS run_reaction->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction Upon Completion extract_product Extract Product quench_reaction->extract_product purify_product Purify by Chromatography extract_product->purify_product analyze_product Analyze Product (NMR, MS) purify_product->analyze_product evaluate_yield Evaluate Yield & Purity analyze_product->evaluate_yield modify_conditions Modify Conditions if Necessary evaluate_yield->modify_conditions Low Yield/Purity modify_conditions->select_catalyst

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling of dihalopyrazines.

Catalyst_Selection start Start: Dihalopyrazine Substrate suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira diiodo Diiodo- (High Reactivity) suzuki->diiodo dibromo Dibromo- (Moderate Reactivity) suzuki->dibromo dichloro Dichloro- (Low Reactivity) suzuki->dichloro buchwald->diiodo buchwald->dibromo buchwald->dichloro sonogashira->diiodo sonogashira->dibromo sonogashira->dichloro suzuki_cat Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos buchwald_cat Pd(OAc)₂/XPhos or Pd₂(dba)₃/BINAP sonogashira_cat Pd(PPh₃)₂Cl₂/CuI dibromo->suzuki_cat dibromo->buchwald_cat dibromo->sonogashira_cat advanced_cat For Dichloro: Consider catalysts with bulky, electron-rich ligands (e.g., NHC ligands) dichloro->advanced_cat dichloro->advanced_cat dichloro->advanced_cat

Caption: A decision tree for selecting a palladium catalyst system for dihalopyrazine coupling.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of dihalopyrazines. For Suzuki-Miyaura reactions, PdCl₂(dppf) and Pd(PPh₃)₄ are reliable choices, with Pd(OAc)₂/SPhos offering advantages for more demanding substrates.[1] In Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective. For Buchwald-Hartwig aminations, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands like X-Phos or SPhos are generally preferred.[1][2] For the less reactive dichloropyrazines, the use of more advanced catalyst systems, potentially involving N-heterocyclic carbene (NHC) ligands, may be necessary to achieve high yields.[4] This guide provides a foundational framework for researchers to select an appropriate catalyst system and experimental protocol for their specific synthetic needs in the functionalization of dihalopyrazines.

References

A Spectroscopic Showdown: Unmasking Isomeric Disubstituted Pyrazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is paramount. This guide provides a detailed spectroscopic comparison of isomeric disubstituted pyrazine carboxylates, crucial scaffolds in medicinal chemistry. By examining their unique spectral fingerprints, we can elucidate their structural intricacies, paving the way for more targeted and effective drug design.

This publication delves into the spectroscopic characteristics of two key isomers: dimethyl pyrazine-2,3-dicarboxylate and dimethyl pyrazine-2,5-dicarboxylate. We will explore how the position of the carboxylate groups on the pyrazine ring influences their spectral properties across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for dimethyl pyrazine-2,3-dicarboxylate and dimethyl pyrazine-2,5-dicarboxylate. Due to the limited availability of complete, directly comparable experimental datasets for these specific diesters in the literature, the data presented is a composite of reported values and predicted data from spectral databases. For context, spectral data for the parent 2,3-dimethylpyrazine and 2,5-dimethylpyrazine are also included to illustrate the influence of the substituent positioning on the pyrazine core.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Dimethyl Pyrazine-2,3-dicarboxylate ~8.8 (predicted)sH-5, H-6
~4.0 (predicted)s-OCH3
Dimethyl Pyrazine-2,5-dicarboxylate ~9.1 (predicted)sH-3, H-6
~4.0 (predicted)s-OCH3
2,3-Dimethylpyrazine [1]8.27sH-5, H-6
2.54, 2.53s-CH3
2,5-Dimethylpyrazine [2]8.33sH-3, H-6
2.51s-CH3

Table 2: 13C NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) ppmAssignment
Dimethyl Pyrazine-2,3-dicarboxylate ~165 (predicted)C=O
~148 (predicted)C-2, C-3
~145 (predicted)C-5, C-6
~53 (predicted)-OCH3
Dimethyl Pyrazine-2,5-dicarboxylate ~165 (predicted)C=O
~147 (predicted)C-2, C-5
~144 (predicted)C-3, C-6
~53 (predicted)-OCH3
2,3-Dimethylpyrazine [1]152.62C-2, C-3
141.33C-5, C-6
21.97-CH3
2,5-Dimethylpyrazine [2]150.58C-2, C-5
143.50C-3, C-6
20.99-CH3

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm-1)Assignment
Dimethyl Pyrazine-2,3-dicarboxylate ~1730 (predicted)C=O stretch (ester)
~1250, ~1100 (predicted)C-O stretch (ester)
~1550-1450 (predicted)Aromatic C=C and C=N stretch
Dimethyl Pyrazine-2,5-dicarboxylate ~1730 (predicted)C=O stretch (ester)
~1250, ~1100 (predicted)C-O stretch (ester)
~1550-1450 (predicted)Aromatic C=C and C=N stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Dimethyl Pyrazine-2,3-dicarboxylate 196165 ([M-OCH3]+), 137 ([M-COOCH3]+)
Dimethyl Pyrazine-2,5-dicarboxylate 196165 ([M-OCH3]+), 137 ([M-COOCH3]+)
2,3-Dimethylpyrazine [3]108107, 81, 54
2,5-Dimethylpyrazine 108107, 81, 53

Table 5: UV-Visible Spectroscopy Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)
Dimethyl Pyrazine-2,3-dicarboxylate ~270, ~310 (predicted)Not available
Dimethyl Pyrazine-2,5-dicarboxylate ~275, ~315 (predicted)Not available
2,3-Dimethylpyrazine ~270, 311Not available
2,5-Dimethylpyrazine [4]276, 316log ε = 3.8, 2.9

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of Isomeric Dimethyl Pyrazine Dicarboxylates

A general route to these compounds involves the oxidation of the corresponding dimethylpyrazines to pyrazinedicarboxylic acids, followed by esterification. For example, 2,3-dimethylpyrazine can be oxidized to pyrazine-2,3-dicarboxylic acid, which is then refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield dimethyl pyrazine-2,3-dicarboxylate. A similar two-step process can be employed for the 2,5- and 2,6-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrazine carboxylate isomer in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

  • 13C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid pyrazine carboxylate isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm-1, co-adding 16 or 32 scans for a good quality spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the pyrazine carboxylate isomer in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition : Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer, with spectroscopic grade ethanol in the reference cuvette.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.[6]

  • Mass Analysis : Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow Figure 1. A Generalized Workflow for Spectroscopic Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomeric Pyrazine Carboxylates Purification Purification and Characterization Synthesis->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Visible (UV-Vis) Spectroscopy Purification->UV_Vis MS Mass Spectrometry (MS) Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Isomers Data_Processing->Comparison Structure_Elucidation Structure-Spectrum Correlation Comparison->Structure_Elucidation

A generalized workflow for the spectroscopic comparison of isomers.

Structure-Spectrum Correlations

The position of the carboxylate groups significantly impacts the electronic environment of the pyrazine ring, leading to observable differences in their spectra.

  • NMR Spectroscopy : The symmetry of the molecule plays a crucial role. Dimethyl pyrazine-2,5-dicarboxylate, being a more symmetrical molecule (C2h point group), will exhibit simpler 1H and 13C NMR spectra compared to the less symmetrical dimethyl pyrazine-2,3-dicarboxylate (C2v point group). In the 2,5-isomer, the two ring protons and the two carboxylate groups are chemically equivalent, leading to single peaks for each. In contrast, the 2,3-isomer has two distinct ring protons and two distinct carboxylate groups, which should, in principle, give rise to separate signals, although they may be very close in chemical shift.

  • IR Spectroscopy : The fundamental vibrations of the pyrazine ring and the carboxylate groups will be present in both isomers. However, the symmetry differences can lead to subtle variations in the number and intensity of the IR-active bands, particularly in the fingerprint region (below 1500 cm-1).

  • UV-Vis Spectroscopy : The electronic transitions (n→π* and π→π*) of the pyrazine ring will be influenced by the position of the electron-withdrawing carboxylate groups. This can result in shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) between the isomers.

  • Mass Spectrometry : While the molecular ion peak will be the same for both isomers, the fragmentation patterns upon electron ionization may show differences in the relative abundances of certain fragment ions, reflecting the different bond stabilities within the isomeric structures.

By carefully analyzing these spectroscopic differences, researchers can unambiguously identify and characterize isomeric disubstituted pyrazine carboxylates, a critical step in the development of novel pharmaceuticals and other advanced materials.

References

A Comparative Guide to Validating Reaction Products of Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Structural Validation Methodologies

Methyl 3,6-dibromopyrazine-2-carboxylate is a versatile building block in medicinal chemistry and materials science. Its two bromine atoms and ester functional group offer multiple reaction sites for the synthesis of complex pyrazine derivatives. This guide provides a comparative overview of common synthetic transformations of this substrate, focusing on palladium-catalyzed cross-coupling reactions, and details the essential experimental protocols for the unambiguous structural validation of the resulting products.

Synthetic Transformations: A Comparative Overview

The reactivity of the carbon-bromine bonds in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer efficient and versatile routes to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and vinyl-substituted pyrazines from this compound. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the dibromopyrazine with a boronic acid or boronate ester.

Key Reaction Components and Their Impact on Performance:

ComponentCommon ExamplesImpact on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Catalyst choice influences reaction rate and efficiency.
Ligand PPh₃, XPhos, SPhosLigands stabilize the palladium catalyst and modulate its reactivity.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid and is crucial for the transmetalation step.
Solvent Toluene, Dioxane, DMF, THF/Water mixturesSolvent choice affects solubility of reagents and reaction temperature.
Buchwald-Hartwig Amination: Constructing C-N Bonds

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This reaction enables the coupling of primary and secondary amines with the dibromopyrazine core, yielding a diverse range of amino-pyrazine derivatives.

Key Reaction Components and Their Impact on Performance:

ComponentCommon ExamplesImpact on Reaction
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst selection is critical for achieving high yields.
Ligand BINAP, Xantphos, RuPhosBulky electron-rich phosphine ligands are often required for efficient coupling.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is necessary to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent side reactions.

Experimental Protocols for Structural Validation

Accurate structural determination of the reaction products is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary methods for elucidating the structure of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the proton signals to determine the structure. For 3,6-disubstituted pyrazine-2-carboxylates, the disappearance of the signal corresponding to the proton at the 5-position (if starting from a mono-bromo precursor) and the appearance of new signals corresponding to the introduced substituent are key diagnostic features.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum with proton decoupling.

  • Data Analysis: Analyze the chemical shifts of the carbon signals. The positions of the signals for the pyrazine ring carbons and the newly introduced substituents provide crucial structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or layering techniques.[1]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[1]

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry.[2]

Visualizing Reaction Pathways and Workflows

Reaction_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Start Methyl 3,6-dibromopyrazine- 2-carboxylate Reaction Palladium-Catalyzed Cross-Coupling Product Crude Product Purification Column Chromatography Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Xray X-ray Crystallography (if crystalline) MS->Xray Final Validated Structure Xray->Final

Suzuki_Coupling_Pathway Start Methyl 3,6-dibromopyrazine- 2-carboxylate Intermediate Mono-arylated Intermediate Start->Intermediate Suzuki Coupling Reagents R-B(OH)₂ Pd Catalyst, Base Reagents->Intermediate Product Methyl 3,6-diarylpyrazine- 2-carboxylate Reagents->Product Intermediate->Product Suzuki Coupling

Buchwald_Hartwig_Pathway Start Methyl 3,6-dibromopyrazine- 2-carboxylate Intermediate Mono-aminated Intermediate Start->Intermediate Buchwald-Hartwig Amination Reagents R₂NH Pd Catalyst, Base Reagents->Intermediate Product Methyl 3,6-diaminopyrazine- 2-carboxylate Reagents->Product Intermediate->Product Buchwald-Hartwig Amination

References

A Head-to-Head Comparison of Cross-Coupling Methods for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and materials science. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazine core. This guide provides an objective, data-driven comparison of the most prevalent cross-coupling methods for pyrazine synthesis, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, as well as emerging C-H activation techniques.

C-C Bond Forming Reactions: A Comparative Analysis

The introduction of new carbon-based substituents onto the pyrazine ring is crucial for modifying the steric and electronic properties of target molecules. The Suzuki-Miyaura, Stille, and Sonogashira couplings are the most widely employed methods for this purpose, each with its distinct advantages and limitations. More recently, direct C-H arylation has presented an atom-economical alternative.

Data Presentation: C-C Couplings

The following table summarizes the performance of various C-C cross-coupling reactions for the synthesis of functionalized pyrazines.

Coupling Method Pyrazine Substrate Coupling Partner Catalyst System Solvent/Base Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura 2-Amino-5-bromopyrazineMethoxy- and chloropyridyl boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedModerate[1]
Suzuki-Miyaura 2,5-Dibromo-3,6-dimethylpyrazine2-Methoxybenzeneboronic acidPd(PPh₃)₄Not specifiedNot specifiedNot specified76[2]
Suzuki-Miyaura 2,5-Dibromo-3,6-dimethylpyrazine4-tert-Butylbenzeneboronic acidPd(PPh₃)₄Not specifiedNot specifiedNot specified39[2]
Suzuki-Miyaura 5-Bromoimidazo[1,2-a]pyrazineImidazoleboronic acidNot specifiedNot specifiedNot specifiedNot specified75[2]
Suzuki-Miyaura 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideVarious aryl/heteroaryl boronic acids/pinacol estersPd(PPh₃)₄ / K₃PO₄1,4-DioxaneNot specifiedNot specified37-72[3]
Stille Stannylated pyrazine4-Methoxybenzoyl chlorideNot specifiedNot specifiedNot specifiedNot specified64 (overall)[2]
Sonogashira 2,3-Dicyano-5,6-dichloropyrazineTerminal alkynesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Sonogashira Iodopyridines (analogous)Terminal alkynes5 mol% PdCl₂(PPh₃)₂, 5 mol% CuIDMF / Et₃N65Not specifiedGood to excellent[4][5]
Direct C-H Arylation 3-Aminoimidazo[1,2-a]pyrazineAryl bromidesPd catalyst (10 mol%) / Ligand (20 mol%)Anhydrous solvent / Base (2 equiv)11024-36Not specified[6]
Direct C-H Arylation Pyrazine N-oxidesUnactivated arenesPd catalyst / Ag oxidantNot specifiedNot specifiedNot specifiedHigh site-selectivity[7]

C-N Bond Forming Reactions: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is essential for tuning the pharmacological properties of pyrazine derivatives. The Buchwald-Hartwig amination stands out as a versatile and widely adopted method for the formation of C-N bonds with aryl halides.

Data Presentation: C-N Couplings
Coupling Method Pyrazine Substrate Coupling Partner Catalyst System Solvent/Base Temp (°C) Time (h) Yield (%) Reference
Buchwald-Hartwig ChloropyrazineVarious aminesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Buchwald-Hartwig Aryl Chlorides (general)AminesPd(0) complex / Bulky, electron-rich phosphine ligandsToluene, 1,4-dioxane, or THF / NaOtBu80-110Not specifiedVaries[8]

Experimental Protocols: Key Methodologies

Detailed experimental procedures are critical for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyrazine substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling, a robust method for C-C bond formation.[9]

Materials:

  • 2-Bromopyrazine (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine 2-bromopyrazine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to a temperature of 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyrazine

This protocol outlines a general approach for the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[8][10][11]

Materials:

  • Chloropyrazine (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., G3 or G4 palladacycle, 1-5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos, 1.2-1.5 equivalents relative to Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst and the phosphine ligand.

  • Add the chloropyrazine, amine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Mechanisms and Workflows

Understanding the underlying mechanisms and experimental steps is crucial for troubleshooting and optimizing these reactions.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X L_n Pd0->ArPdXLn Ar-X (Oxidative Addition) ArPdAlkyneLn Ar-Pd(II)-C≡CR L_n ArPdXLn->ArPdAlkyneLn Cu-C≡CR (Transmetalation) ArPdAlkyneLn->Pd0 Ar-C≡CR (Reductive Elimination) CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne H-C≡CR + Base CuAlkyne->CuX to Pd Cycle

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Cross_Coupling_Workflow Comparative Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine Reactants (Pyrazine-Halide, Coupling Partner, Catalyst, Ligand, Base) Solvent 2. Add Degassed Solvent Setup->Solvent Degas 3. Degas Mixture Solvent->Degas Heat 4. Heat under Inert Atmosphere Degas->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Purification (Chromatography) Extract->Purify

References

Benchmarking the Performance of Methyl 3,6-dibromopyrazine-2-carboxylate in Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds with desired properties. Methyl 3,6-dibromopyrazine-2-carboxylate, a functionalized pyrazine derivative, has emerged as a versatile monomer for the creation of advanced materials, including conjugated polymers with applications in organic electronics and bioactive molecules. This guide provides an objective comparison of its performance against alternative pyrazine-based monomers, supported by available data and detailed experimental protocols.

Performance Comparison of Pyrazine Monomers in Polymerization Reactions

The performance of a monomer in polymerization is critically influenced by the nature of its leaving groups (halogens) and the presence of other functional groups on the aromatic ring. Generally, in palladium-catalyzed cross-coupling reactions like Stille and Suzuki polymerizations, the reactivity of the carbon-halogen bond follows the order I > Br > Cl. This trend has a significant impact on reaction conditions, yields, and the molecular weight of the resulting polymers.

To provide a comparative framework, this guide considers three key monomers: this compound and its conceptual chloro and iodo analogs, alongside the simpler, non-functionalized 2,5-dihalopyrazines. The data presented is based on typical expectations from established principles of organic chemistry and generalized findings for similar heterocyclic systems, as specific comparative studies for these exact compounds are limited.

Table 1: Benchmarking of Dihalopyrazine Monomers in Stille Polymerization

MonomerExpected ReactivityTypical Reaction ConditionsAnticipated Polymer YieldAnticipated Molecular Weight (Mn)
This compound Moderate to High80-120 °C, 24-48 hGoodModerate to High
Methyl 3,6-dichloropyrazine-2-carboxylateLow to ModerateHigher temperatures (>120 °C), longer reaction timesLowerLower
Methyl 3,6-diiodopyrazine-2-carboxylateHighMilder conditions (RT to 80 °C), shorter reaction timesHighHigh
2,5-DibromopyrazineModerate80-120 °C, 24-48 hGoodModerate

Table 2: Benchmarking of Dihalopyrazine Monomers in Suzuki Polymerization

MonomerExpected ReactivityTypical Reaction ConditionsAnticipated Polymer YieldAnticipated Molecular Weight (Mn)
This compound Moderate to High80-110 °C, 12-24 hGood to ExcellentModerate to High
Methyl 3,6-dichloropyrazine-2-carboxylateLow to ModerateHigher temperatures (>100 °C), more active catalystsModerateLower to Moderate
Methyl 3,6-diiodopyrazine-2-carboxylateHighMilder conditions (RT to 80 °C)HighHigh
2,5-DichloropyrazineLowForcing conditions, specialized catalysts[5][6]ModerateLow to Moderate

Impact on Material Properties

The choice of monomer significantly influences the electronic and photophysical properties of the resulting polymers. The electron-deficient nature of the pyrazine ring, when incorporated into a conjugated polymer backbone, can lead to materials with tunable band gaps and high electron affinity.[6] The addition of an electron-withdrawing methyl carboxylate group is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can be advantageous for applications in n-type organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaics.

Table 3: Expected Electronic Properties of Polymers Derived from Dihalopyrazine Monomers

Polymer from MonomerExpected HOMO LevelExpected LUMO LevelExpected Band GapPotential Applications
This compound LoweredSignificantly LoweredNarrowern-type OFETs, Electron Acceptors in OPVs, Biosensors
Methyl 3,6-dihalopyrazine-2-carboxylatesLoweredLoweredNarrowOrganic Electronics, Sensors
2,5-DihalopyrazinesModerateLoweredModerateGeneral Organic Electronics, Fluorescent Probes

Experimental Protocols

Detailed and optimized experimental protocols for the polymerization of this compound are not widely published. However, generalized procedures for Stille and Suzuki polymerizations of related dihalopyrazine monomers can be adapted. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

Generalized Stille Polymerization Protocol

This protocol is adapted for the polymerization of a dihalopyrazine with a distannyl comonomer, such as 2,5-bis(trimethylstannyl)thiophene.

Materials:

  • Dihalopyrazine monomer (e.g., this compound) (1.0 eq)

  • Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)

Procedure:

  • In a Schlenk flask, combine the dihalopyrazine monomer, the distannyl comonomer, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by techniques such as GPC or NMR of a precipitated sample.

  • Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).

  • Filter the precipitated polymer and wash it extensively with the non-solvent to remove residual catalyst and oligomers.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform).

  • Dry the purified polymer under vacuum to a constant weight.[6]

Generalized Suzuki Polymerization Protocol

This protocol is adapted for the polymerization of a dihalopyrazine with a diboronic acid or ester comonomer, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.

Materials:

  • Dihalopyrazine monomer (e.g., this compound) (1.0 eq)

  • Diboronic acid or ester comonomer (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed organic solvent (e.g., toluene, THF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

Procedure:

  • In a Schlenk flask, add the dihalopyrazine monomer, the diboronic acid or ester comonomer, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed organic solvent, followed by the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage if required.

  • Heat the biphasic mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours.

  • Monitor the polymerization as described in the Stille protocol.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by adding the organic solution to a non-solvent like methanol.

  • Collect the polymer by filtration and wash thoroughly with water and methanol.

  • Purify the polymer by Soxhlet extraction as described previously.

  • Dry the final polymer product under vacuum.[6]

Visualizing Synthesis and Logic

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Stille_Polymerization_Workflow Monomers Monomers (Dihalopyrazine & Distannane) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomers->Reaction_Setup Catalyst Catalyst System (Pd Catalyst & Ligand) Catalyst->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Precipitation Precipitation (in Non-Solvent) Polymerization->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Final_Polymer Final Polymer Purification->Final_Polymer

Caption: Workflow for Stille Polymerization.

Suzuki_Polymerization_Workflow Monomers Monomers (Dihalopyrazine & Diboronic Acid/Ester) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomers->Reaction_Setup Catalyst Pd Catalyst Catalyst->Reaction_Setup Base Aqueous Base Base->Reaction_Setup Solvent Organic Solvent Solvent->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Workup Workup (Phase Separation) Polymerization->Workup Precipitation Precipitation (in Non-Solvent) Workup->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Final_Polymer Final Polymer Purification->Final_Polymer

Caption: Workflow for Suzuki Polymerization.

Monomer_Reactivity_Comparison cluster_reactivity Reactivity in Cross-Coupling cluster_functional_group Influence of Methyl Carboxylate Iodo Diiodo-Pyrazine (High Reactivity) Bromo Dibromo-Pyrazine (Moderate Reactivity) Chloro Dichloro-Pyrazine (Low Reactivity) EWG Electron-Withdrawing Group (Increases Reactivity) EWG->Bromo enhances

Caption: Monomer Reactivity Logic.

References

Safety Operating Guide

Proper Disposal of Methyl 3,6-dibromopyrazine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 3,6-dibromopyrazine-2-carboxylate, a halogenated heterocyclic organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a detailed, step-by-step protocol for its handling and disposal.

Immediate Safety Considerations

This compound and related brominated pyrazine derivatives are classified as hazardous materials. Based on data for similar compounds, this substance should be handled with care, assuming it is harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[1]. Always wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection, when handling this chemical[1]. All handling of waste should be performed in a well-ventilated area, preferably within a fume hood[1][2].

Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of bromine atoms[3][4][5]. It is imperative to segregate this waste stream from non-halogenated organic waste[3][4][6]. Mixing halogenated and non-halogenated waste can complicate the disposal process and significantly increase disposal costs, as halogenated compounds require specialized incineration[4].

Table 1: Waste Segregation for this compound

Waste TypeContainer TypeLabeling RequirementsIncompatible Waste Classes
Solid this compound Waste Clearly labeled, sealed, and compatible container (e.g., plastic or glass)"Hazardous Waste," "Halogenated Organic Solid Waste," "this compound"Non-halogenated organics, strong acids, strong bases, oxidizers, aqueous waste[6][7]
Contaminated Labware (e.g., gloves, weighing paper, pipette tips) Lined, sealed container designated for solid hazardous waste"Hazardous Waste," "Halogenated Organic Solid Waste"General laboratory trash, sharps
Rinsate from Cleaning Contaminated Glassware Clearly labeled, sealed, and compatible liquid waste container"Hazardous Waste," "Halogenated Organic Liquid Waste," list of solvents used for rinsingNon-halogenated organic liquids, aqueous waste[6]

Step-by-Step Disposal Protocol

  • Container Selection and Preparation :

    • Select a waste container made of a material compatible with this compound and any solvents used. Plastic is often preferred for waste storage[8].

    • Ensure the container is clean, dry, and has a secure, screw-top cap[4].

    • Affix a "Hazardous Waste" label to the container before adding any waste[2][6].

  • Waste Collection :

    • Solid Waste : Carefully place the solid this compound and any contaminated disposable labware into the designated solid halogenated waste container. Avoid generating dust[1].

    • Empty Containers : The original container of this compound, once empty, must be managed as hazardous waste. If regulations permit, triple-rinse the container with a suitable solvent. The rinsate must be collected as halogenated liquid waste[9]. After rinsing, deface the original label and dispose of the container as regular trash, if local guidelines allow[9].

    • Spill Cleanup : In case of a spill, use dry cleanup procedures. Sweep or vacuum the material and place it into the designated hazardous waste container. Wash the area with large amounts of water, and prevent runoff into drains[1]. All materials used for cleanup (e.g., absorbent pads) must be disposed of as hazardous waste[9].

  • Labeling :

    • Clearly write the full chemical name, "this compound," on the hazardous waste label[2]. Do not use abbreviations.

    • List all constituents in the container, including any solvents used for rinsing.

    • Record the date when waste was first added to the container (the "accumulation start date")[2].

  • Storage :

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation[7][8].

    • Keep the container closed at all times, except when adding waste[8][9].

    • Ensure the SAA is inspected weekly for leaks[7].

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA[8].

  • Disposal Request :

    • Once the container is full or has been in the SAA for the maximum allowed time (often up to one year, but check institutional policies), contact your institution's Environmental Health and Safety (EH&S) or hazardous waste management office to arrange for pickup[7][8].

    • Follow the specific procedures provided by your institution for waste pickup requests.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash [9][10]. This compound is not suitable for sewer disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Preparation & Collection cluster_2 Interim Storage (Satellite Accumulation Area) cluster_3 Final Disposal A Identify Waste: This compound (Solid or Contaminated Material) B Classify as: Halogenated Organic Waste A->B Error Error A->Error DO NOT DO THIS C Select & Prepare Appropriate Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Transfer Waste into Container D->E F Securely Close Container E->F G Store in Designated SAA F->G H Inspect Weekly for Leaks G->H I Container Full or Time Limit Reached H->I J Contact EH&S for Pickup I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Workflow for proper disposal of halogenated organic chemical waste.

References

Personal protective equipment for handling Methyl 3,6-dibromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2]

A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye/Face ANSI-approved safety goggles with side shields.[4]Full-face shield worn over safety goggles.[4][5]Protects against splashes and vapors that can cause serious eye damage.[6]
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Inspect prior to use.[4][7]Double-gloving with appropriate material; consult glove compatibility charts.[4]Prevents skin contact, which can lead to irritation or absorption of the chemical.[6]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[4]Chemical-resistant apron over a lab coat.[4][6]Protects skin from accidental spills and contamination.
Respiratory Work in a well-ventilated chemical fume hood.[5][6]A NIOSH-approved respirator with appropriate organic vapor cartridges may be necessary for emergencies or large-scale work where a fume hood is not feasible.[4]Minimizes inhalation of harmful vapors or dust.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation and Planning
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[6] All necessary equipment, including spill cleanup materials, should be readily accessible within the fume hood.[4][8]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and in good working order.[8]

Donning PPE
  • Put on all required PPE as specified in the table above before handling the chemical.[4]

Reagent Handling and Reaction Setup
  • Dispensing: Conduct all weighing and dispensing of the compound inside a chemical fume hood to minimize exposure.[8]

  • Reaction: All experimental procedures involving this chemical must be performed within a properly functioning chemical fume hood.[5][6] Keep the sash at the lowest possible height that allows for comfortable work.[6]

Post-Procedure and Decontamination
  • Cooling: Allow all equipment to cool to room temperature within the fume hood upon completion of the experiment.[8]

  • Decontamination: Clean all contaminated glassware and surfaces. Rinse glassware with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[6]

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.[8]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][8]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_sds Review Safety Information prep_area Prepare Fume Hood & Workspace prep_ppe Assemble Required PPE handle_don Don PPE prep_ppe->handle_don handle_weigh Weigh & Dispense in Fume Hood handle_don->handle_weigh handle_react Perform Reaction in Fume Hood handle_weigh->handle_react clean_decon Decontaminate Glassware & Surfaces handle_react->clean_decon handle_react->clean_decon clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Waste Segregation
  • Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[6][9]

  • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous and collected separately in a designated aqueous waste container.[4]

  • Solid Waste: Contaminated lab supplies such as gloves and filter paper must be disposed of in a designated solid hazardous waste container.[4]

Container Management
  • Use appropriately labeled, sealable, and chemically compatible waste containers.[5]

  • Keep waste containers tightly closed when not in use and store them in a designated and well-ventilated area.[5][10]

Disposal Procedure
  • Follow your institution's specific hazardous waste disposal procedures.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of this chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.